1-Naphthoyl cyanide
Description
Properties
IUPAC Name |
naphthalene-1-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITADAJGEQPFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345182 | |
| Record name | 1-Naphthoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-86-4 | |
| Record name | 1-Naphthoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthoyl Cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Naphthoyl cyanide chemical structure and properties
An In-depth Technical Guide to 1-Naphthoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines documented information with established chemical principles and data from analogous compounds to offer a thorough resource for research and development.
Chemical Structure and Identification
This compound, also known as naphthalene-1-carbonyl cyanide, is an aromatic acyl cyanide. Its structure consists of a naphthalene ring connected to a carbonyl group, which is in turn bonded to a cyanide group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | naphthalene-1-carbonyl cyanide | [1] |
| CAS Number | 14271-86-4 | [1] |
| Molecular Formula | C₁₂H₇NO | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | [2] |
| InChI | InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | [1] |
| InChIKey | RITADAJGEQPFIR-UHFFFAOYSA-N | [1] |
| Synonyms | 1-Naphthalenecarbonyl Cyanide, 1-Naphthaleneglyoxylonitrile |
Physicochemical Properties
This compound is a solid at room temperature, appearing as a light yellow to orange powder or crystal. Like other acyl cyanides, it is expected to be sensitive to moisture.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 100.0 to 104.0 °C | |
| Boiling Point | 182 °C / 15 mmHg | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| XLogP3 (Predicted) | 3.2 | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely documented with specific experimental protocols. However, it can be reliably prepared via a two-step process starting from the commercially available 1-Naphthoic acid. The first step is the conversion of the carboxylic acid to the more reactive 1-Naphthoyl chloride, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol: Synthesis of 1-Naphthoyl Chloride
This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.
-
Materials:
-
1-Naphthoic acid (1 eq.)
-
Thionyl chloride (SOCl₂) (1.5 eq.)
-
Dry toluene or Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Naphthoic acid in an excess of dry toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 1-Naphthoic acid.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 1-Naphthoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
-
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable Organic Syntheses procedure for the analogous compound, benzoyl cyanide.
-
Materials:
-
1-Naphthoyl chloride (1 eq.)
-
Cuprous cyanide (CuCN) (1.2 eq.), dried at 110°C for 3 hours prior to use.
-
-
Procedure:
-
In a distillation flask, combine 1-Naphthoyl chloride and dried cuprous cyanide.
-
Heat the mixture in an oil bath, gradually raising the temperature to approximately 220-230°C, while vigorously shaking or stirring the contents.
-
Maintain this temperature for about 1.5 to 2 hours.
-
After the reaction period, set up the apparatus for vacuum distillation.
-
Distill the product under reduced pressure (e.g., ~15 mmHg). The this compound will distill over and can be collected as a solid upon cooling.
-
The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Spectroscopic Characterization
Table 3: 1H NMR Spectral Data (Expected) (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~ 7.5 - 8.5 ppm | Multiplet | Aromatic protons of the naphthalene ring |
Note: The protons on the naphthalene ring will exhibit a complex splitting pattern. Protons adjacent to the carbonyl group (e.g., at the C8 position) are expected to be the most deshielded and appear furthest downfield.
Table 4: 13C NMR Spectral Data (Expected) (Solvent: CDCl₃)
| Chemical Shift (δ) | Assignment |
| ~ 165 - 175 ppm | Carbonyl Carbon (C=O) |
| ~ 120 - 140 ppm | Aromatic Carbons (C-Ar) |
| ~ 110 - 120 ppm | Cyanide Carbon (C≡N) |
Table 5: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3100 - 3000 cm⁻¹ | Aromatic C-H Stretch |
| ~ 2240 - 2220 cm⁻¹ | C≡N Stretch |
| ~ 1680 - 1660 cm⁻¹ | C=O Stretch (Aromatic Ketone) |
| ~ 1600 - 1450 cm⁻¹ | Aromatic C=C Stretch |
Table 6: Mass Spectrometry (MS) Data
| m/z | Interpretation | Source(s) |
| 181 | [M]⁺ (Molecular Ion) | [1] |
| 180 | [M-H]⁺ | [1] |
| 153 | [M-CO]⁺ (Loss of Carbon Monoxide) | - |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation, loss of CO and CN) | [1] |
Chemical Reactivity and Applications
As an acyl cyanide, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, and the cyanide group can act as a leaving group or participate in further reactions.
Nucleophilic Acyl Substitution
The primary mode of reactivity is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the cyanide ion.
-
Hydrolysis: In the presence of water, this compound will hydrolyze to form 1-Naphthoic acid. This reaction can be catalyzed by acid or base.
-
Amidation: Reaction with primary or secondary amines will yield the corresponding N-substituted 1-naphthamides.
-
Esterification: Reaction with alcohols, often in the presence of a non-nucleophilic base, will produce 1-naphthoate esters.
Potential Applications
While specific applications for this compound are not well-documented, its chemical structure suggests several potential uses in research and development:
-
Synthetic Building Block: It can serve as a precursor for a variety of 1-naphthalene derivatives, including amides, esters, and other carbonyl compounds.
-
Peptide Synthesis: Acyl cyanides can be used as activating agents in peptide coupling reactions.
-
Heterocyclic Chemistry: It may be used in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.
It is important to note that its precursor, 1-Naphthoyl chloride, is a known intermediate in the synthesis of synthetic cannabinoids like JWH-018, highlighting the pharmacological relevance of the 1-naphthoyl scaffold.
Biological Activity and Toxicology
There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, due to its structure, two aspects must be considered: the pharmacology of the naphthalene moiety and the toxicology of the cyanide group.
Toxicology of the Cyanide Group
Upon hydrolysis or reaction in a biological system, this compound can release the cyanide ion (CN⁻). Cyanide is a potent and rapid-acting toxin. Its primary mechanism of toxicity is the inhibition of cellular respiration.
Cyanide binds with high affinity to the ferric (Fe³⁺) ion in the heme group of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding reversibly inhibits the enzyme, effectively halting the electron transport chain and preventing cells from using oxygen. This leads to a rapid decrease in aerobic respiration and ATP production, causing cytotoxic hypoxia and, if the dose is sufficient, rapid cell death.
References
1-Naphthoyl cyanide IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Naphthoyl cyanide, including its chemical identifiers, properties, and a discussion of its synthesis. Due to the limited availability of detailed experimental protocols for this compound in the scientific literature, this guide also provides in-depth, experimentally validated protocols for the synthesis of its immediate and highly related precursor, 1-Naphthoyl chloride. These protocols serve as a practical reference for researchers working with related naphthalene-based compounds.
Compound Identification and Properties
This compound, a derivative of naphthalene, is a reactive chemical intermediate. Its core structure consists of a naphthalene ring attached to a carbonyl cyanide group.
IUPAC Name: naphthalene-1-carbonyl cyanide
CAS Number: 14271-86-4
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO | TCI |
| Molecular Weight | 181.19 g/mol | TCI |
| Appearance | Light yellow to Yellow to Orange powder to crystal | |
| Melting Point | 100.0 to 104.0 °C | |
| Purity | >98.0% (GC) | |
| Synonyms | 1-Naphthalenecarbonyl Cyanide, 1-Naphthaleneglyoxylonitrile |
Synthesis of this compound Precursor: 1-Naphthoyl Chloride
Comparative Analysis of Synthetic Methods for 1-Naphthoyl Chloride
The conversion of 1-Naphthoic acid to 1-Naphthoyl chloride is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence reaction conditions and byproducts.[1]
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Reagent | Thionyl chloride | Oxalyl chloride, often with catalytic N,N-dimethylformamide (DMF)[1] |
| Reaction Conditions | Typically requires heating (reflux) | Can often be performed at room temperature or below[1] |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous)[1] | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (gaseous)[1] |
| Yield | Quantitative | High, often quantitative |
Experimental Protocol: Synthesis of 1-Naphthoyl Chloride using Thionyl Chloride
This protocol details the synthesis of 1-Naphthoyl chloride from 1-Naphthoic acid using thionyl chloride.[2]
Materials:
-
1-Naphthoic acid
-
Thionyl chloride
-
Dry toluene
Procedure:
-
Dissolve 1-Naphthoic acid (5.8 mmol) in dry toluene (40 mL) in a round-bottom flask equipped with a reflux condenser.[2]
-
Add thionyl chloride (8.0 mmol) to the solution.[2]
-
Heat the reaction mixture to reflux and maintain for 2 hours.[2]
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[2]
-
The resulting product is 1-Naphthoyl chloride, which appears as a colorless liquid and may form colorless needles upon cooling.[2]
Caption: Experimental workflow for the synthesis of 1-Naphthoyl chloride using thionyl chloride.
Plausible Synthesis of this compound
While a specific, validated protocol for this compound was not found, a general and plausible synthetic route would involve the reaction of 1-Naphthoyl chloride with a cyanide salt, such as copper(I) cyanide. This reaction is analogous to the preparation of other acyl cyanides, for example, the synthesis of benzoyl cyanide from benzoyl chloride.[3]
Caption: Plausible reaction scheme for the synthesis of this compound.
Applications and Future Research
This compound serves as a key intermediate in organic synthesis, particularly for producing various pharmaceuticals and agrochemicals.[4] It is instrumental in the development of naphthalene derivatives used in dyes, pigments, and fluorescent compounds.[4] Its reactivity makes it a valuable precursor for constructing complex heterocyclic compounds and other specialized organic structures in medicinal chemistry.[4]
Further research is required to develop and publish detailed experimental protocols for the synthesis and reactions of this compound. Additionally, its biological activity and potential applications in drug development remain an area for future exploration.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.
References
Synthesis of 1-Naphthoyl Cyanide from 1-Naphthoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-naphthoyl cyanide, a valuable intermediate in organic synthesis, starting from 1-naphthoic acid. The primary and most efficient route involves a two-step process: the initial conversion of 1-naphthoic acid to its highly reactive acid chloride derivative, 1-naphthoyl chloride, followed by a nucleophilic substitution reaction with a cyanide source to yield the final product. This document outlines detailed experimental protocols, presents comparative data for key steps, and illustrates the process workflow for researchers and professionals in chemical and pharmaceutical development.
Overall Synthetic Workflow
The conversion of 1-naphthoic acid to this compound is efficiently achieved through an acyl chloride intermediate. This strategy leverages the high reactivity of the acyl chloride to facilitate the introduction of the cyanide nucleophile.
Figure 1: Overall two-step synthesis pathway.
Step 1: Synthesis of 1-Naphthoyl Chloride
The critical first step is the conversion of the carboxylic acid to the more reactive acyl chloride. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Both methods are high-yielding, with the primary differences being reaction conditions and byproducts.[1]
Comparative Methodologies
The choice between thionyl chloride and oxalyl chloride often depends on the desired reaction temperature and the ease of byproduct removal. Thionyl chloride reactions typically require heating, while oxalyl chloride can be used at or below room temperature, offering milder conditions.[1] The byproducts of both reactions are gaseous (SO₂, HCl, CO, CO₂), which simplifies purification of the resulting acyl chloride.[1]
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Typical Solvent | Toluene, Dichloromethane (DCM), or neat | Dichloromethane (DCM), Toluene |
| Temperature | 50°C to Reflux | -2°C to 25°C, followed by reflux |
| Reaction Time | 1 - 2 hours | ~2 hours + reflux |
| Typical Yield | Quantitative[2] | 97.2%[3] |
| Byproducts | SO₂ (gas), HCl (gas)[1] | CO (gas), CO₂ (gas), HCl (gas)[1] |
Table 1: Comparison of chlorinating agents for 1-naphthoyl chloride synthesis.
Experimental Protocols
Protocol 1.1: Using Thionyl Chloride This procedure uses thionyl chloride to convert 1-naphthoic acid into 1-naphthoyl chloride.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.03 g of 1-naphthoic acid in a minimal amount of dry toluene (alternatively, 4.86 g of thionyl chloride can be used neat).[2][4]
-
Slowly add an excess of thionyl chloride (e.g., 4.86 g for 1.03 g of acid) to the solution.[4]
-
Heat the mixture to 50°C and stir for 2 hours.[4] Alternatively, the mixture can be refluxed for 2 hours.[2]
-
After the reaction is complete, cool the mixture slightly.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1-naphthoyl chloride is often of sufficient purity for the next step and is obtained in nearly quantitative yield.[2]
Protocol 1.2: Using Oxalyl Chloride This method employs oxalyl chloride, often allowing for milder initial reaction conditions.
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, suspend 30 g of 1-naphthoic acid in 120 mL of dichloromethane.[3]
-
Cool the stirred mixture to below 0°C in an ice-salt bath.
-
Slowly add 13.6 g of oxalyl chloride dropwise, maintaining the temperature between -2°C and 0°C.[3]
-
After the addition is complete, allow the temperature to slowly rise to 25°C and continue stirring for 1 hour.[3]
-
Heat the reaction mixture to reflux for 1 hour to ensure completion.[3]
-
Cool the mixture slightly and remove the solvent and excess oxalyl chloride under reduced pressure.
-
The final product is 32.3 g (97.2% yield) of 1-naphthoyl chloride.[3]
Figure 2: Experimental workflow for 1-naphthoyl chloride synthesis.
Step 2: Synthesis of this compound
With the acyl chloride in hand, the next step is the nucleophilic substitution with a cyanide salt. While various cyanide sources exist, copper(I) cyanide (CuCN) is a classic and effective reagent for converting aroyl chlorides to aroyl cyanides.[5] This method, often referred to as a Rosenmund-von Braun type reaction for acyl halides, typically requires high temperatures but provides good yields.
| Parameter | Method: Copper(I) Cyanide |
| Cyanide Source | Copper(I) Cyanide (CuCN) |
| Substrate | 1-Naphthoyl Chloride |
| Stoichiometry | ~1.2 equivalents of CuCN per equivalent of acyl chloride |
| Temperature | 220–230°C |
| Reaction Time | 1.5 hours |
| Workup | Direct distillation from the reaction mixture |
| Typical Yield | 60-65% (based on analogous benzoyl cyanide synthesis)[5] |
Table 2: Reaction conditions for the synthesis of this compound.
Experimental Protocol
Protocol 2.1: Using Copper(I) Cyanide This protocol is adapted from the well-documented synthesis of benzoyl cyanide and is directly applicable to 1-naphthoyl chloride.[5]
-
Precaution: This reaction should be performed in a well-ventilated fume hood as it involves a highly toxic cyanide salt and high temperatures.
-
In a 500 mL distilling flask, place 1.2 moles of dry copper(I) cyanide (CuCN).[5]
-
Add 1.02 moles of 1-naphthoyl chloride to the flask. Swirl to ensure the liquid moistens the CuCN powder.[5]
-
Fit the flask with a thermometer extending near the bottom and an apparatus for distillation.
-
Place the flask in a pre-heated oil bath at 145-150°C.
-
Raise the bath temperature to 220-230°C and maintain it for 1.5 hours.[5] The solid mixture will become more granular, allowing for better mixing upon occasional swirling.
-
After 1.5 hours, arrange the apparatus for vacuum distillation directly from the reaction flask.
-
Distill the product under reduced pressure. The this compound will be collected as the distillate.
-
The cake of copper salts remaining in the flask can be safely decomposed and removed by careful digestion with a concentrated ammonium hydroxide solution.[5]
Alternative Cyanide Sources
-
Alkali Metal Cyanides (NaCN/KCN): The reaction of acyl chlorides with sodium or potassium cyanide can also yield acyl cyanides. This reaction is often catalyzed by a small amount of copper(I) cyanide and is typically run at high temperatures (215-220°C) without a solvent.[6]
-
Trimethylsilyl Cyanide (TMSCN): TMSCN is a milder and more soluble cyanide source that reacts with acyl chlorides to form acyl cyanides.[7] This reaction can often be performed under less harsh conditions than those required for inorganic cyanide salts.
Figure 3: Experimental workflow for the cyanation of 1-naphthoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 7. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Early Studies and Discovery of Aroyl Cyanides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies surrounding the discovery and early synthesis of aroyl cyanides. Aroyl cyanides, characterized by an acyl group attached to a cyanide moiety, are valuable intermediates in organic synthesis, finding application in the preparation of pharmaceuticals and other fine chemicals. This document provides a historical perspective on their initial preparation, detailing the key experimental protocols and summarizing the physical properties of these compounds as reported in the early 20th-century literature.
Early Synthetic Methodologies
The initial preparations of aroyl cyanides primarily revolved around the reaction of aroyl chlorides with various cyanating agents. These early methods, while foundational, often contended with issues of yield, purity, and the formation of dimeric byproducts.
Reaction of Aroyl Chlorides with Cuprous Cyanide
One of the most reliable early methods for the synthesis of aroyl cyanides involved the reaction of an aroyl chloride with cuprous(I) cyanide. This method is well-documented in the peer-reviewed literature, with a notable, detailed procedure for benzoyl cyanide published in Organic Syntheses.
Experimental Protocol: Synthesis of Benzoyl Cyanide
This procedure is adapted from the method described by T. S. Oakwood and C. A. Weisgerber.
-
Apparatus: A 500-mL distilling flask equipped with a thermometer is used.
-
Reagents:
-
Benzoyl chloride (purified)
-
Cuprous cyanide (dried)
-
-
Procedure:
-
To the distilling flask, add 1.2 moles of dried cuprous cyanide and 1.02 moles of purified benzoyl chloride.
-
Heat the mixture in an oil bath maintained at 145-150 °C for 1.5 hours with intermittent, vigorous shaking.
-
After the initial heating period, arrange the flask for distillation and gradually raise the oil bath temperature to 305-310 °C.
-
Collect the crude benzoyl cyanide that distills over.
-
Purify the crude product by fractional distillation. The fraction boiling at 208-209 °C at 745 mm Hg is collected as pure benzoyl cyanide.
-
-
Yield: 60-65%
-
Physical Properties: Colorless crystals with a melting point of 32-33 °C.
Reaction of Aroyl Chlorides with Alkali Metal Cyanides
The use of alkali metal cyanides, such as sodium or potassium cyanide, for the synthesis of aroyl cyanides was also explored in early studies. These reactions were often carried out in the presence of a catalyst or in a two-phase system to facilitate the reaction between the solid cyanide salt and the liquid aroyl chloride.
Conceptual Experimental Workflow
Figure 1. Conceptual workflow for the synthesis of aroyl cyanides using alkali metal cyanides.
Reaction of Arylcarboxylic Acid Chlorides with Hydrocyanic Acid
An alternative early route to aroyl cyanides involved the reaction of arylcarboxylic acid chlorides with anhydrous hydrocyanic acid in the presence of a base, such as pyridine, to act as an acid scavenger. This method, while effective, required careful handling of highly toxic hydrogen cyanide and flammable solvents like ether. A comprehensive review in a 1956 issue of Angewandte Chemie discusses this and other early methods for acyl cyanide synthesis.[1][2][3]
Quantitative Data from Early Studies
The following table summarizes the physical properties of several aroyl cyanides as reported in the early chemical literature.
| Aroyl Cyanide | Molecular Formula | Melting Point (°C) | Boiling Point (°C / mm Hg) |
| Benzoyl cyanide | C₈H₅NO | 32-33 | 208-209 / 745 |
| p-Toluoyl cyanide | C₉H₇NO | 43 | 112-114 / 12 |
| m-Chlorobenzoyl cyanide | C₈H₄ClNO | - | 112-114 / 12 |
| p-Chlorobenzoyl cyanide | C₈H₄ClNO | - | 114-116 / 13 |
| p-Ethoxybenzoyl cyanide | C₁₀H₉NO₂ | 43 | - |
Early Mechanistic Considerations
The precise mechanisms of these early reactions were not fully elucidated at the time of their discovery. However, the formation of the aroyl cyanide is understood to proceed through a nucleophilic substitution at the carbonyl carbon of the aroyl chloride by the cyanide ion.
Proposed Reaction Pathway: Aroyl Chloride with Cuprous Cyanide
The reaction between an aroyl chloride and cuprous cyanide is thought to proceed through a complex intermediate, possibly involving coordination of the copper salt to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the cyanide.
Figure 2. Simplified proposed pathway for the reaction of an aroyl chloride with cuprous cyanide.
Conclusion
The early investigations into the synthesis of aroyl cyanides laid the groundwork for the development of more sophisticated and efficient methods used today. The pioneering work involving the reaction of aroyl chlorides with various cyanide sources, despite the challenges of the time, established the fundamental chemistry of this important class of compounds. The detailed experimental procedures and the characterization of these early products provided the essential knowledge base for future advancements in organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to 1-Naphthoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Naphthoyl cyanide (α-Oxo-1-naphthaleneacetonitrile), a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and potential reactions, presents expected spectroscopic data, and discusses its safety and potential biological context.
Core Properties and Data
This compound is a solid, light yellow to orange crystalline powder. Due to the presence of both a reactive acyl group and a cyanide moiety, it serves as a versatile building block for the synthesis of more complex molecular architectures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₇NO | [1] |
| Molecular Weight | 181.19 g/mol | [2] |
| IUPAC Name | naphthalene-1-carbonyl cyanide | [1] |
| CAS Number | 14271-86-4 | [2] |
| Appearance | Light yellow to Yellow to Orange powder to crystal | [2] |
| Melting Point | 100 - 104 °C | |
| Boiling Point | 182 °C / 15 mmHg | [2] |
| Predicted Density | 1.220 ± 0.06 g/cm³ | [2] |
| Purity | >98.0% (GC) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: first, the conversion of 1-Naphthoic acid to its more reactive acid chloride derivative, 1-Naphthoyl chloride, followed by a nucleophilic acyl substitution with a cyanide salt.
Step 1: Synthesis of 1-Naphthoyl Chloride (Precursor)
The most common and efficient method for preparing 1-Naphthoyl chloride is the reaction of 1-Naphthoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Workflow for the synthesis of the 1-Naphthoyl chloride precursor.
Experimental Protocol: Synthesis of 1-Naphthoyl Chloride with Thionyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 1-Naphthoic acid (1.0 eq) in anhydrous toluene.
-
Carefully add thionyl chloride (1.2-1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator to yield crude 1-Naphthoyl chloride, which can often be used in the next step without further purification.[3][4][5]
Step 2: Synthesis of this compound
Aroyl cyanides are classically prepared by the reaction of an aroyl chloride with a cyanide salt. Copper(I) cyanide is often used, sometimes in the absence of a solvent at high temperatures or in a nitrile solvent.[6][7]
Caption: General experimental workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis of this compound
Note: A specific published protocol for this compound was not found in the searched literature. The following is a representative procedure based on the synthesis of analogous aroyl cyanides, such as benzoyl cyanide.[7]
-
Preparation: In a flame-dried flask equipped with a mechanical stirrer and a reflux condenser, place dried copper(I) cyanide (1.2 eq).
-
Reaction: Add 1-Naphthoyl chloride (1.0 eq) to the flask.
-
Heating: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon). For solvent-free conditions, the temperature may need to be raised to >200 °C.[6][7] Alternatively, the reaction can be performed in a high-boiling polar aprotic solvent like acetonitrile at reflux.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS to observe the disappearance of the starting material.
-
Work-up and Purification: After cooling, the crude product is typically isolated by distillation under reduced pressure. The solid residue containing copper salts can be treated with an aqueous solution of a complexing agent like ammonium hydroxide or ferric chloride to facilitate removal. The distilled product can be further purified by recrystallization from a suitable solvent.
Chemical Reactivity and Potential Applications
Acyl cyanides are potent electrophiles and are more reactive than their corresponding acyl chloride counterparts.[8] This reactivity makes this compound a valuable intermediate for introducing the 1-naphthoyl group and for constructing more complex molecules.[9]
Caption: Potential reaction pathways for this compound.
-
Hydrolysis: Like other acyl cyanides, it is expected to be sensitive to moisture, hydrolyzing to 1-Naphthoic acid.
-
Reduction: The cyanide group can be reduced to a primary amine, and the carbonyl group to a methylene group or alcohol, depending on the reducing agent used. Strong reducing agents like LiAlH₄ would likely reduce both functional groups.
-
Nucleophilic Addition: Grignard reagents or organolithium reagents are expected to attack the carbonyl carbon to form tertiary alcohols after work-up.
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Complex multiplet signals in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthalene ring system. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) around δ 165-175 ppm. A signal for the cyanide carbon (C≡N) around δ 110-120 ppm. Multiple signals in the aromatic region (approx. δ 120-140 ppm) for the ten carbons of the naphthalene ring. |
| FTIR (Infrared) | A strong absorption band for the C=O stretch around 1680-1700 cm⁻¹. A sharp, medium intensity absorption for the C≡N stretch around 2220-2240 cm⁻¹. C-H stretching and C=C stretching bands for the aromatic ring. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 181. A prominent fragment ion at m/z = 155, corresponding to the [M-CN]⁺ naphthoyl cation. Another fragment at m/z = 127, corresponding to the [M-CO-CN]⁺ naphthyl cation. |
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.
-
Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. In case of ingestion, immediately call a poison center or doctor.
Biological Context and Future Directions
There is no direct evidence in the reviewed literature of this compound being involved in specific biological signaling pathways. Its relevance to drug development professionals lies in its potential as a reactive intermediate. The 1-naphthoyl moiety is a key structural component in synthetic cannabinoids, such as JWH-018, which are synthesized from its precursor, 1-Naphthoyl chloride.[4]
While cyanide is a well-known toxin, recent research has indicated that it can be endogenously produced in mammalian cells and may act as a gaseous signaling molecule (gasotransmitter), similar to nitric oxide and hydrogen sulfide, at very low concentrations.[10] This raises the possibility that compounds capable of releasing or interacting with cyanide pathways could have unexplored biological activities.
Future research could explore the utility of this compound in the synthesis of novel heterocyclic compounds or as a precursor for libraries of drug candidates. Its enhanced reactivity compared to the corresponding acyl chloride may offer advantages in certain synthetic applications.
References
- 1. PubChemLite - this compound (C12H7NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound CAS#: 14271-86-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. US4209462A - Method for preparing acyl cyanides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myskinrecipes.com [myskinrecipes.com]
- 10. Regulation of mammalian cellular metabolism by endogenous cyanide production - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Analysis of 1-Naphthoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Naphthoyl cyanide (also known as naphthalene-1-carbonyl cyanide), a key organic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.
Core Spectral Data
The following tables summarize the key spectral information for this compound, providing a quantitative basis for its identification and characterization.
Table 1: Mass Spectrometry Data
| Ion | m/z Ratio |
| [M]+ | 181 |
| [M-H]+ | 180 |
| [C10H7]+ | 127 |
Data sourced from PubChem.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H7NO |
| Molecular Weight | 181.19 g/mol |
| Melting Point | 100.0 - 104.0 °C |
| CAS Number | 14271-86-4 |
Data sourced from various chemical suppliers and databases.
Experimental Protocols
The spectral and physical data presented in this guide are obtained through standardized laboratory procedures. Below are detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A general and effective method for the synthesis of aroyl cyanides, including this compound, involves the reaction of the corresponding aroyl chloride with a cyanide source.
Materials:
-
1-Naphthoyl chloride
-
A non-toxic cyanide source (e.g., potassium ferricyanide)
-
Silver iodide (AgI) (catalyst)
-
Polyethylene glycol (PEG-400) (catalyst)
-
Potassium iodide (KI) (catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a reaction vessel, dissolve 1-Naphthoyl chloride in DMF at room temperature.
-
Add the cyanide source (0.2 equivalents), along with catalytic amounts of AgI (3 mol%), PEG-400 (4 mol%), and KI (3 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the product, this compound, can be isolated and purified using standard work-up and purification techniques, such as extraction and column chromatography.
This procedure is adapted from a general method for the cyanation of aroyl chlorides.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra, including chemical shifts (ppm), multiplicities, and coupling constants (Hz).
Infrared (IR) Spectroscopy:
A vapor phase IR spectrum of this compound is available, though a detailed spectrum with peak assignments is not provided in the initial data. The general procedure for obtaining an IR spectrum is:
-
Sample Preparation: Prepare the sample according to the instrument's requirements (e.g., as a thin film, in a KBr pellet, or as a vapor).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile.
Mass Spectrometry (MS):
The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Introduction: Introduce a dilute solution of the compound into the GC-MS system. The sample is vaporized and separated on a capillary column.
-
Ionization: Subject the separated compound to electron ionization (EI) to generate charged fragments.
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis: Interpret the fragmentation pattern to confirm the molecular structure. The base peak at m/z 181 corresponds to the molecular ion ([M]⁺). The peak at m/z 127 likely represents the naphthyl cation ([C₁₀H₇]⁺), formed by the loss of the carbonyl cyanide group.[1]
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Naphthoyl Cyanide
This technical guide provides a comprehensive overview of the known and extrapolated data regarding the solubility and stability of 1-Naphthoyl cyanide. Designed for researchers, scientists, and professionals in drug development, this document summarizes qualitative solubility in common solvents, outlines key stability considerations, and provides detailed experimental protocols for further investigation.
Introduction
This compound (C₁₂H₇NO) is an organic compound featuring a naphthoyl group attached to a cyanide moiety.[1] As an acyl cyanide, its chemical properties are of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective handling, storage, and application in research and development. While specific quantitative data for this compound is not extensively available in public literature, this guide extrapolates information from closely related compounds, such as 1-Naphthoyl chloride and other acyl cyanides, to provide a robust qualitative assessment.
Solubility Profile
Precise quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the known solubility of the structurally similar 1-Naphthoyl chloride and other related compounds like 2-Naphthoyl cyanide, a qualitative solubility profile can be inferred. This compound is anticipated to be soluble in a range of common organic solvents. A critical consideration is its high reactivity, particularly towards protic solvents, where reaction rather than simple dissolution may occur.[2]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Notes |
| Aprotic Solvents | |||
| Halogenated | Dichloromethane | Soluble | A common solvent for reactions involving acyl chlorides and likely suitable for this compound.[2] |
| Chloroform | Soluble | Similar to dichloromethane, it is a suitable aprotic solvent.[2] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Anhydrous THF is recommended as it can absorb moisture, which could lead to hydrolysis.[2] |
| Diethyl Ether | Soluble | A common aprotic solvent for organic reactions. | |
| Aromatics | Toluene | Soluble | A non-polar aprotic solvent suitable for dissolving this compound. |
| Polar Aprotic | Acetonitrile | Soluble | A polar aprotic solvent that is often used in HPLC analysis and as a reaction solvent. |
| Dimethylformamide (DMF) | Soluble | May be used as a solvent, but can also act as a catalyst in some reactions involving acyl halides.[2] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. | |
| Protic Solvents | |||
| Alcohols | Ethanol | Reacts | Will likely react to form the corresponding ethyl 1-naphthoate, similar to the reaction with 1-Naphthoyl chloride.[2] |
| Methanol | Reacts | Expected to react to form methyl 1-naphthoate. | |
| Water | Insoluble & Reacts | Expected to be sparingly soluble and will undergo hydrolysis to form 1-naphthoic acid.[3] The rate of hydrolysis is likely pH-dependent.[4] |
Stability Profile
The stability of this compound is a critical factor for its storage and handling. As with other acyl cyanides, it is susceptible to degradation under certain conditions, primarily through hydrolysis.
Table 2: Stability and Incompatibility of this compound
| Condition/Substance | Effect on Stability |
| Moisture/Water | Highly Reactive. The primary degradation pathway is hydrolysis, leading to the formation of 1-naphthoic acid and hydrogen cyanide.[3] This reaction is often rapid, especially in aqueous environments or upon exposure to moist air.[3] The rate of hydrolysis for similar acyl cyanides is pH-dependent.[4] |
| Temperature | Elevated temperatures may promote degradation. While specific thermal stability data is unavailable, it is generally advisable to store this compound in a cool environment to minimize the rate of potential degradation reactions.[3] |
| Light | Potential for photolytic degradation. Naphthoyl compounds can be sensitive to light.[5] It is recommended to store this compound protected from light to prevent potential photodegradation. |
| Acids | May catalyze hydrolysis. The hydrolysis of acyl cyanides can be influenced by pH.[4] |
| Bases | Reactive. Strong bases are incompatible and will likely promote rapid degradation.[3] |
| Oxidizing Agents | Incompatible. Strong oxidizing agents should be avoided.[3] |
| Alcohols and Amines | Reactive. Reacts with alcohols to form esters and with amines to form amides.[3] |
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended, based on best practices for handling reactive acyl compounds:[3]
-
Dry Environment: Store in a tightly sealed container to prevent exposure to moisture.[3]
-
Inert Atmosphere: Storing under an inert gas like nitrogen or argon is advisable to displace moisture and oxygen.[3]
-
Cool Temperature: A cool, and potentially freezer, environment (e.g., 2-8°C) is recommended to slow down degradation.[3]
-
Protection from Light: Store in an amber vial or in a dark location to prevent photolytic degradation.
Experimental Protocols
The following are detailed, generalized experimental protocols for determining the quantitative solubility and assessing the stability of this compound.
Protocol for Quantitative Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC) for quantification.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Thermostatically controlled shaker or incubator
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards of decreasing concentrations.
-
Analyze each standard by HPLC to generate a calibration curve (peak area vs. concentration).
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed at the same temperature for a short period to allow undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into an HPLC vial.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC using the same method as for the calibration standards.
-
-
Data Analysis:
-
Determine the peak area of this compound in the diluted sample.
-
Use the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound under various stress conditions.
Objective: To evaluate the intrinsic stability of this compound and identify degradation products under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber with controlled light and temperature
-
HPLC system with a UV detector (as described above)
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature due to expected rapid degradation.
-
Neutral Hydrolysis: Mix the stock solution with water. Incubate at a set temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.[3] Run a control sample in the dark.
-
-
Time Points and Sample Analysis:
-
For each stress condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples and controls using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Identify and, if possible, characterize any major degradation products.
-
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. This compound | C12H7NO | CID 602423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
1-Naphthoyl Cyanide: A Technical Guide to its Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential hazards and toxicity of 1-Naphthoyl cyanide. It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Due to a lack of specific toxicological studies on this compound, much of the information regarding its mechanism of action and metabolic fate is inferred from the well-established toxicology of the cyanide ion. The naphthoyl moiety may influence the absorption, distribution, metabolism, excretion (ADME), and overall toxicity of the compound.
Executive Summary
Hazard Identification and Classification
This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed[1][2][3] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled[1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3] |
Due to the absence of specific LD₅₀ and LC₅₀ values for this compound, the following table presents data for inorganic cyanides to provide context for the potential toxicity of the cyanide moiety.
| Compound | Route | Species | LD₅₀ (mg/kg) |
| Sodium Cyanide | Oral | Rat | 2.7 - 3[4] |
| Potassium Cyanide | Oral | Rat | 10[5] |
| Hydrogen Cyanide | Oral | Human | 0.5 - 3.5[6][7] |
Mechanism of Toxicity: The Role of the Cyanide Ion
The toxicity of this compound is presumed to be primarily driven by the cyanide ion (CN⁻). The principal mechanism of cyanide toxicity is the inhibition of cellular respiration.[8]
Inhibition of Cytochrome c Oxidase
Cyanide has a high affinity for ferric iron (Fe³⁺) and binds to the ferric ion in the heme a₃ component of Cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[9] This binding is reversible but rapid, effectively halting the transfer of electrons to oxygen, the final electron acceptor.[10] The inhibition of cytochrome c oxidase leads to a cessation of aerobic metabolism and a drastic reduction in ATP production, resulting in "histotoxic hypoxia," where cells are unable to utilize oxygen, leading to rapid cellular dysfunction and death.[4]
Metabolic Pathways and Detoxification
The metabolic fate of this compound has not been specifically studied. It is plausible that the naphthoyl group undergoes metabolism, potentially through hydroxylation and conjugation reactions typical for aromatic compounds. The cyanide moiety, if released, would likely follow the known cyanide detoxification pathways.
Rhodanese Pathway
The primary route of cyanide detoxification is its conversion to the much less toxic thiocyanate (SCN⁻).[11] This reaction is catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[12][13] The reaction requires a sulfur donor, typically thiosulfate (S₂O₃²⁻).[9]
Experimental Protocols
The following are representative protocols for assessing the key toxicological endpoints related to cyanide exposure. These methods can be adapted for the evaluation of this compound.
In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses the viability of cells after exposure to a test compound.[14]
Workflow:
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cell line like HepG2 or primary cells) in 96-well microtiter plates and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.[14]
-
Exposure: Replace the culture medium with the medium containing different concentrations of the test compound and incubate for a predetermined time (e.g., 24 or 48 hours).[14]
-
Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.[14]
-
Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[14]
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[14]
-
Data Analysis: Plot the absorbance against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the cell viability).[14]
Cytochrome c Oxidase Activity Assay
This spectrophotometric assay measures the activity of cytochrome c oxidase by following the oxidation of reduced cytochrome c.[13][15][16][17]
Methodology:
-
Sample Preparation: Isolate mitochondria from a relevant tissue or cell line.[15]
-
Substrate Preparation: Prepare a solution of reduced cytochrome c. The reduction can be achieved using a reducing agent like dithiothreitol (DTT).
-
Assay Reaction: In a cuvette, mix the isolated mitochondria with the assay buffer.
-
Initiation and Measurement: Initiate the reaction by adding the reduced cytochrome c substrate. Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the cytochrome c oxidase activity.[13][15]
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the mitochondria with various concentrations of the compound before adding the cytochrome c substrate.
Rhodanese Activity Assay
This colorimetric assay measures the activity of rhodanese by quantifying the amount of thiocyanate produced.[11][18][19][20]
Methodology:
-
Sample Preparation: Prepare a homogenate of the tissue or cell lysate to be assayed.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 8.6), sodium thiosulfate, and potassium cyanide.[11]
-
Enzyme Reaction: Add the sample homogenate to the reaction mixture and incubate at a specific temperature (e.g., 25°C) for a defined period.[11]
-
Stopping the Reaction: Terminate the reaction by adding formaldehyde.[18]
-
Color Development: Add a ferric nitrate reagent. The ferric ions will react with the thiocyanate produced to form a red-colored complex.
-
Quantification: Measure the absorbance of the colored complex at approximately 460 nm. The amount of thiocyanate can be determined from a standard curve.[20]
Conclusion
This compound should be handled with extreme caution due to its classification as a highly toxic substance by oral, dermal, and inhalation routes. While specific toxicological data for this compound is lacking, its potential to act as a source of the cyanide ion suggests that it is a potent inhibitor of cellular respiration. The primary mechanism of toxicity is likely the inhibition of cytochrome c oxidase, leading to cellular hypoxia. The detoxification is expected to proceed via the rhodanese pathway, converting cyanide to thiocyanate. The experimental protocols provided in this guide offer a framework for the in-depth toxicological evaluation of this compound and similar compounds. Further research is imperative to establish the specific toxicokinetic and toxicodynamic profile of this compound.
References
- 1. Cyanide Toxicity Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 2. This compound | 14271-86-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14271-86-4 Name: this compound [xixisys.com]
- 4. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A New Facile Method to Measure Cyanide in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome c oxidase assay [protocols.io]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 17. cellbiologics.com [cellbiologics.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Saccharomyces cerevisiae Rhodanese RDL2 Uses the Arg Residue of the Active-Site Loop for Thiosulfate Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
From Prussian Blue to Pharmaceuticals: A Technical History of Cyanide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanide, a molecule notorious for its toxicity, has played a pivotal and often unsung role in the advancement of chemical synthesis for over two centuries. From the vibrant pigments of early modern art to the foundational reactions that underpin the synthesis of amino acids, sugars, and pharmaceuticals, the unique reactivity of the cyano group has made it an indispensable tool for chemists. This technical guide explores the historical context of cyanide in chemical synthesis, tracing its journey from a component of a novel pigment to a sophisticated reagent in the chemist's arsenal. We will delve into the key discoveries, examine the experimental protocols of seminal reactions, and chart the evolution of its application, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Early Discoveries and the Genesis of Cyanide Chemistry
The story of cyanide in chemical synthesis begins not with the molecule itself, but with a vibrant blue pigment. In the early 18th century, the synthesis of Prussian blue, an iron-cyanide complex, marked the first creation of a synthetic coordination compound. This discovery was a serendipitous event that nonetheless laid the groundwork for the isolation and understanding of the cyanide ion.
It was the Swedish chemist Carl Wilhelm Scheele who, in 1782, first prepared hydrogen cyanide (HCN), which he called "Blausäure" (blue acid) due to its origin from Prussian blue.[1][2] This volatile and highly poisonous liquid would become the parent compound for a vast array of cyanide reagents. Following Scheele's work, Joseph Louis Gay-Lussac, in 1815, determined the chemical formula of hydrogen cyanide, further solidifying the understanding of this new class of chemical compounds.[1]
The primary method for producing potassium cyanide (KCN) before 1900 was the thermal decomposition of potassium ferrocyanide, a derivative of Prussian blue.[3] This process, though not a clean reaction, provided the first readily available source of cyanide salts for chemists.[3]
The timeline below illustrates the logical progression from the discovery of Prussian blue to the availability of cyanide as a reagent for synthesis.
Cyanide as a Cornerstone of 19th-Century Organic Synthesis
The mid-19th century witnessed the burgeoning field of organic chemistry, and cyanide quickly became a key reagent for constructing complex molecules. Its ability to act as a carbon nucleophile, adding a single carbon atom to a molecular framework, was a powerful tool for early synthetic chemists. Several named reactions, still taught in introductory organic chemistry, highlight the fundamental importance of cyanide in this era.
The Kolbe Nitrile Synthesis
Hermann Kolbe, in the 1850s, developed a method for the synthesis of nitriles (organic cyanides) by reacting alkyl halides with alkali metal cyanides.[4] This reaction provided a direct route to introduce the cyano group into an organic molecule, which could then be further transformed into other functional groups, such as carboxylic acids through hydrolysis.[5]
Experimental Protocol: Conceptual Recreation of Kolbe's Nitrile Synthesis
-
Objective: To synthesize an alkyl nitrile from an alkyl halide.
-
Reactants:
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium cyanide (KCN)
-
Aqueous ethanol as solvent
-
-
Procedure (Conceptual):
-
A solution of potassium cyanide in aqueous ethanol is prepared in a flask.
-
The alkyl halide is added to the cyanide solution.
-
The mixture is heated under reflux for a period of time.
-
The reaction mixture is then cooled and subjected to distillation to isolate the alkyl nitrile.
-
-
Note: Early procedures would have been rudimentary, with limited control over reaction conditions and purity of reagents. Yields were often modest.
The Strecker Amino Acid Synthesis
In 1850, Adolph Strecker reported a remarkable one-pot synthesis of α-amino acids from an aldehyde, ammonia, and hydrogen cyanide.[6][7] This reaction, which proceeds through an α-aminonitrile intermediate, was a pivotal moment in understanding the chemistry of life's building blocks and even suggested a plausible prebiotic route to amino acids.[7]
Experimental Protocol: Conceptual Recreation of Strecker's Alanine Synthesis
-
Objective: To synthesize alanine from acetaldehyde.
-
Reactants:
-
Acetaldehyde
-
Ammonia
-
Hydrogen Cyanide
-
-
Procedure (Conceptual, based on Strecker's 1850 publication):
-
Acetaldehyde and aqueous ammonia are mixed.
-
Hydrocyanic acid is then added to the mixture.
-
The resulting solution, containing the α-aminonitrile, is then boiled with a mineral acid (e.g., hydrochloric acid) to hydrolyze the nitrile group.
-
The amino acid is then isolated from the reaction mixture.
-
The workflow for the Strecker synthesis can be visualized as a two-step process.
The Kiliani-Fischer Synthesis
The late 19th century saw significant advances in carbohydrate chemistry, a field in which cyanide once again played a crucial role. In 1886, Heinrich Kiliani discovered that cyanide could add to the aldehyde group of a sugar to form a cyanohydrin.[8] Emil Fischer later adapted this reaction by reducing the resulting aldonic acid lactone to a new, longer-chain aldose.[3] The Kiliani-Fischer synthesis allowed for the stepwise elongation of sugar chains, a critical tool in the elucidation of the structures of glucose and other monosaccharides.[8]
Experimental Protocol: Conceptual Recreation of the Kiliani-Fischer Synthesis
-
Objective: To lengthen the carbon chain of an aldose by one carbon atom.
-
Reactants:
-
Aldose (e.g., D-arabinose)
-
Aqueous sodium cyanide
-
Acid for hydrolysis (e.g., sulfuric acid)
-
Reducing agent (e.g., sodium amalgam)
-
-
Procedure (Conceptual):
-
The starting aldose is treated with an aqueous solution of sodium cyanide, forming two epimeric cyanohydrins.
-
The cyanohydrins are then hydrolyzed with acid to the corresponding aldonic acids, which subsequently form lactones.
-
The mixture of diastereomeric lactones is separated.
-
The desired lactone is then reduced with a reducing agent, such as sodium amalgam, to yield the new, longer-chain aldose.
-
| Reaction Name | Discoverer(s) | Year | Reactants | Product Type | Significance |
| Kolbe Nitrile Synthesis | Hermann Kolbe | c. 1854 | Alkyl halide, Alkali metal cyanide | Alkyl nitrile | General method for introducing the cyano group. |
| Strecker Synthesis | Adolph Strecker | 1850 | Aldehyde, Ammonia, HCN | α-Amino acid | First synthesis of an amino acid; prebiotic implications. |
| Kiliani-Fischer Synthesis | Heinrich Kiliani, Emil Fischer | 1886-1890 | Aldose, Cyanide, Reducing agent | Chain-extended aldose | Elucidation of carbohydrate structures. |
| Gattermann Reaction | Ludwig Gattermann | 1897 | Aromatic compound, HCN, HCl | Aromatic aldehyde | Formylation of aromatic rings.[9][10] |
| von Richter Reaction | Victor von Richter | 1871 | Aromatic nitro compound, KCN | Carboxylic acid | Unusual cine-substitution.[11] |
Cyanide in Early Pharmaceutical and Industrial Synthesis
The utility of cyanide as a synthetic reagent was not confined to academic laboratories. Its ability to facilitate the formation of carbon-carbon bonds was quickly recognized in the burgeoning chemical industry and in the early days of drug development.
The Synthesis of Barbiturates
The synthesis of the first commercially available barbiturate, Barbital (marketed as Veronal), in 1902 by Emil Fischer and Joseph von Mering, involved the condensation of diethylmalonic ester with urea.[12] While this final step did not directly involve cyanide, the synthesis of the malonic ester precursor often did. A key intermediate in the synthesis of later barbiturates, such as Phenobarbital (marketed as Luminal), was benzyl cyanide.[3][13] The synthesis of phenobarbital involves the reaction of benzyl cyanide as a starting material to build the core structure of the drug.[3]
The Cyanohydrin Route to Mandelic Acid
The synthesis of mandelic acid, an α-hydroxy acid with applications in pharmaceuticals and cosmetics, provides another example of the industrial application of cyanide chemistry. Early synthetic methods involved the reaction of benzaldehyde with hydrogen cyanide to form mandelonitrile, which was then hydrolyzed to mandelic acid.[12] This reaction is a classic example of a cyanohydrin formation.
Experimental Protocol: Historical Preparation of Mandelonitrile and Mandelic Acid
-
Objective: To synthesize mandelic acid from benzaldehyde.
-
Reactants:
-
Benzaldehyde
-
Sodium bisulfite
-
Potassium cyanide
-
Hydrochloric acid
-
-
Procedure (Based on early 20th-century methods):
-
Benzaldehyde is reacted with a saturated solution of sodium bisulfite to form the bisulfite addition product.[2]
-
This solid intermediate is then treated with a solution of potassium cyanide, which displaces the bisulfite to form mandelonitrile, an oily substance.[2]
-
The mandelonitrile is then separated and hydrolyzed by heating with concentrated hydrochloric acid.[2]
-
Upon cooling, mandelic acid crystallizes from the solution and can be isolated by filtration.[2] The reported yield for this process was in the range of 10-15 grams of mandelic acid from 15 grams of benzaldehyde.[2]
-
The Perilous Path: Historical Safety Considerations
The immense utility of cyanide in chemical synthesis has always been shadowed by its extreme toxicity. The chemists of the 19th and early 20th centuries operated in an environment with a vastly different safety culture than that of today. While a formal understanding of toxicology was developing, laboratory practices were often hazardous.
Chemists of this era frequently worked without modern safety equipment such as fume hoods and personal protective equipment.[11] The handling of highly toxic substances like hydrogen cyanide would have been fraught with peril. Accounts of chemists suffering from ill health or even death due to exposure to toxic chemicals were not uncommon.[11] While specific historical safety protocols for cyanide are not well-documented in the readily available literature, the general approach to safety was more a matter of personal caution and experience rather than established institutional procedures. The development of safer alternatives, such as the use of zinc cyanide in the Gattermann reaction to generate HCN in situ, reflects a growing awareness of the dangers of handling gaseous hydrogen cyanide.[9]
Conclusion
The history of cyanide in chemical synthesis is a compelling narrative of scientific discovery and innovation. From its origins in the vibrant hues of Prussian blue, the cyanide ion emerged as a powerful and versatile tool that enabled chemists to construct complex molecules with unprecedented efficiency. The foundational reactions developed in the 19th century, such as the Kolbe, Strecker, and Kiliani-Fischer syntheses, not only expanded the horizons of organic chemistry but also laid the groundwork for the synthesis of essential molecules of life and medicine. While the inherent toxicity of cyanide has always demanded respect and caution, its indelible mark on the history of chemical synthesis is undeniable. For the modern researcher, understanding this historical context provides a deeper appreciation for the fundamental reactions that continue to be relevant in contemporary organic chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. remixeducation.in [remixeducation.in]
- 3. Phenobarbital - Wikipedia [en.wikipedia.org]
- 4. catalog.hathitrust.org [catalog.hathitrust.org]
- 5. The history of chemical laboratories: a thematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [On the history of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evolution Of Laboratory Safety: A Cautionary Tale [fishersci.com]
- 8. Strecker, A. (1850) Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75, 27-45. - References - Scientific Research Publishing [scirp.org]
- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 10. Chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Not-So-Great Moments in Chemical Safety | Science History Institute [sciencehistory.org]
- 12. Barbital - Wikipedia [en.wikipedia.org]
- 13. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 1-Naphthoyl Cyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoyl cyanide is a reactive organic intermediate that holds significant potential in the synthesis of a diverse array of chemical entities.[1] As an acyl cyanide, it combines the reactivity of an acylating agent with the synthetic versatility of the nitrile group. This dual functionality makes it a valuable building block for the introduction of the 1-naphthoyl moiety and for the construction of various heterocyclic and carbocyclic frameworks. These resulting naphthalene-containing compounds are of considerable interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis. The methodologies presented are based on established principles of acyl cyanide chemistry, offering a practical guide for its application in research and development.
Synthesis of this compound
The most direct and common method for the preparation of aroyl cyanides is the nucleophilic substitution of the corresponding aroyl chloride with a metal cyanide. This reaction is typically carried out in an anhydrous, inert solvent, often with the aid of a catalyst to facilitate the reaction.
A general workflow for the synthesis of this compound is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound from 1-Naphthoyl Chloride
This protocol is adapted from general procedures for the synthesis of aroyl cyanides.[2]
Materials:
-
1-Naphthoyl chloride
-
Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN) (dried)
-
Anhydrous toluene or acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation: Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with copper(I) cyanide (1.2 equivalents). Add anhydrous toluene to the flask.
-
Heating: Heat the suspension to reflux with vigorous stirring.
-
Addition of 1-Naphthoyl Chloride: Dissolve 1-Naphthoyl chloride (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the refluxing suspension over 30 minutes.
-
Reaction: Maintain the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (copper(I) chloride and excess copper(I) cyanide) and wash the filter cake with fresh toluene.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Table 1: Representative Reaction Conditions for Aroyl Cyanide Synthesis
| Aroyl Chloride | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoyl chloride | CuCN | None | None (neat) | 220-230 | 60-65 | [2] |
| Benzoyl chloride | NaCN | CuCN | o-dichlorobenzene | 210 | 82 | |
| Acetyl chloride | NaCN | CuCN | o-dichlorobenzene | 150 | 70 |
Applications in Organic Synthesis
This compound is a versatile reagent that can participate in a variety of chemical transformations. Its primary reactivity stems from the electrophilic carbonyl carbon, making it an excellent acylating agent. The cyanide group can also be transformed into other functional groups, further expanding its synthetic utility.
Caption: Key reactions of this compound.
Synthesis of N-Substituted 1-Naphthamides
This compound readily reacts with primary and secondary amines to afford the corresponding N-substituted 1-naphthamides. This reaction is a facile method for the formation of amide bonds, which are fundamental linkages in numerous pharmaceuticals and biologically active molecules. The reaction proceeds via nucleophilic acyl substitution, with the cyanide ion acting as a leaving group.
Experimental Protocol: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (optional, e.g., triethylamine, pyridine)
Procedure:
-
Dissolution: Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Addition of this compound: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Table 2: Representative Yields for Benzoylation of Amines
| Amine | Product | Yield (%) | Reference |
| Aniline | N-Phenylbenzamide | 95 | [3] |
| p-Toluidine | N-(p-tolyl)benzamide | 96 | [3] |
| Benzylamine | N-Benzylbenzamide | 94 | [3] |
| Piperidine | 1-Benzoylpiperidine | 92 | [3] |
Synthesis of 1-Naphthoate Esters
The reaction of this compound with alcohols and phenols provides a direct route to 1-naphthoate esters. These esters are valuable intermediates in organic synthesis and can also exhibit interesting biological and material properties. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen cyanide formed as a byproduct.
Experimental Protocol: General Procedure for Ester Synthesis
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous solvent (e.g., DCM, THF)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
Procedure:
-
Reagent Mixture: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.
-
Addition of this compound: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.
Synthesis of 1-Naphthyl Ketones
This compound can serve as an effective acylating agent in reactions with organometallic reagents, such as Grignard reagents, to produce 1-naphthyl ketones. This transformation is a powerful tool for the formation of carbon-carbon bonds. The reaction proceeds through the addition of the Grignard reagent to the carbonyl carbon, followed by the elimination of the cyanide group upon acidic work-up.
Experimental Protocol: General Procedure for Ketone Synthesis
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium iodide)
-
Anhydrous diethyl ether or THF
-
Aqueous acid (e.g., 1 M HCl)
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and an inert gas inlet, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 1 M HCl.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude ketone can be purified by column chromatography or distillation.
Table 3: Representative Yields for the Reaction of Benzoyl Cyanide with Grignard Reagents
| Grignard Reagent | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzophenone | High | [4] |
| Ethylmagnesium bromide | Propiophenone | High | [4] |
| Methylmagnesium iodide | Acetophenone | High | [4] |
Safety Precautions
This compound is expected to be a toxic and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Due to the potential release of hydrogen cyanide, a highly toxic gas, any aqueous work-up, especially under acidic conditions, should be performed with extreme caution. All waste materials containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Conclusion
This compound is a promising and versatile reagent for organic synthesis. Its ability to act as a potent acylating agent provides efficient access to a wide range of 1-naphthoyl derivatives, including amides, esters, and ketones. The protocols and data presented in this document, based on the well-established chemistry of analogous aroyl cyanides, offer a solid foundation for researchers to explore the full synthetic potential of this valuable building block in the development of new pharmaceuticals and functional materials. As with all cyanide-containing compounds, strict adherence to safety protocols is paramount.
References
1-Naphthoyl Cyanide as a Reagent for Cyanation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoyl cyanide is an aroyl cyanide, a class of organic compounds that can serve as both acylating and cyanating agents. While its primary application often involves the introduction of the 1-naphthoyl group, its potential as a cyanide donor in specific reactions, such as the acylcyanation of imines, is a subject of interest in synthetic chemistry. This document provides an overview of the application of aroyl cyanides, with a focus on this compound, in cyanation reactions, particularly the acylcyanation of imines to form valuable α-aminonitrile derivatives. These products are key precursors for the synthesis of amino acids and other nitrogen-containing bioactive molecules.
Core Application: Catalytic Acylcyanation of Imines
The catalytic acylcyanation of aldimines with acylcyanides is a significant transformation that furnishes N-acylated α-aminonitriles.[1][2] This reaction, often considered a variation of the Strecker synthesis, provides a direct route to protected α-amino acids.[3][4] The process involves the addition of both a cyanide group and an acyl group across the carbon-nitrogen double bond of an imine.
Caption: General workflow for the catalytic acylcyanation of an imine using this compound.
Quantitative Data for Acylcyanation of Imines with Acyl Cyanides
While specific data for this compound is limited in the reviewed literature, the following table summarizes representative yields for the catalytic acylcyanation of various imines with a related acyl cyanide, acetyl cyanide, which serves as a good model for the reactivity of this class of reagents.[2]
| Entry | Aldimine Substrate | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | N-Benzylidenebenzylamine | Thiourea Catalyst (10) | 12 | 95 |
| 2 | N-(4-Methoxybenzylidene)benzylamine | Thiourea Catalyst (10) | 12 | 92 |
| 3 | N-(4-Chlorobenzylidene)benzylamine | Thiourea Catalyst (10) | 24 | 88 |
| 4 | N-(Furfural)benzylamine | Thiourea Catalyst (10) | 12 | 90 |
| 5 | N-Propylidenebenzylamine | Thiourea Catalyst (10) | 24 | 85 |
Note: The yields are based on reactions with acetyl cyanide and are illustrative of the potential efficacy of aroyl cyanides like this compound in similar transformations.
Experimental Protocols
The following protocols are generalized from procedures for the catalytic acylcyanation of imines using acyl cyanides.[1][2] These can be adapted for the use of this compound.
Protocol 1: Synthesis of N-Acylated α-Aminonitriles
Objective: To synthesize an N-(1-naphthoyl)-α-aminonitrile from an aldimine and this compound using a thiourea catalyst.
Materials:
-
Aldimine (1.0 mmol)
-
This compound (1.1 mmol)
-
Thiourea catalyst (e.g., Jacobsen's catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Caption: Experimental workflow for the synthesis of N-acylated α-aminonitriles.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldimine (1.0 mmol) and the thiourea catalyst (0.1 mmol).
-
Add the anhydrous solvent (5 mL) and stir the mixture until all solids are dissolved.
-
To this solution, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-naphthoyl)-α-aminonitrile.
Signaling Pathways and Logical Relationships
The acylcyanation of imines is a key step in the synthesis of α-amino acids, which are fundamental building blocks in drug discovery and development. The resulting N-acylated α-aminonitriles can be further elaborated to yield a variety of biologically active molecules.
Caption: Synthetic utility of N-acyl-α-aminonitriles derived from acylcyanation.
Safety Precautions
Aroyl cyanides, including this compound, should be handled with care as they are potential sources of cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound, as a member of the aroyl cyanide family, holds potential as a reagent for the catalytic acylcyanation of imines. This reaction provides an efficient route to N-acylated α-aminonitriles, which are versatile intermediates in the synthesis of amino acids and other compounds of interest to the pharmaceutical and drug development industries. While specific and extensive data for this compound in these reactions is not widely available, the general protocols and reactivity of related acyl cyanides provide a strong foundation for its application in this area. Further research into the substrate scope and optimization of reaction conditions for this compound is warranted to fully explore its utility as a cyanating agent.
References
Application of 1-Naphthoyl Cyanide in Medicinal Chemistry: A Review of Available Data
Initial searches for direct applications of 1-Naphthoyl cyanide in medicinal chemistry have yielded limited specific information. The available scientific literature does not detail its use as a key intermediate in the synthesis of pharmaceutical agents or provide quantitative data on its biological activity. The majority of research in this area focuses on the closely related and more widely utilized compound, 1-Naphthoyl chloride, as well as the general reactivity of the acyl cyanide functional group.
While the naphthalene moiety itself is a significant scaffold in medicinal chemistry, found in a wide array of approved drugs, the specific utility of this compound in this context is not well-documented.[1][2] This suggests that for the introduction of the 1-naphthoyl group in drug synthesis, 1-Naphthoyl chloride is the reagent of choice due to its established reactivity and availability.[3]
The Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system is considered a "privileged structure" in drug discovery. Its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] A number of FDA-approved drugs contain the naphthalene core, highlighting its importance in the development of therapeutics.[1]
General Reactivity of Acyl Cyanides
Acyl cyanides, the class of compounds to which this compound belongs, are known as reactive intermediates in organic synthesis.[5] Their general reactivity includes:
-
Synthesis of Cyanohydrin Esters: Acyl cyanides can react with carboxylic acids in a deoxygenation process to form cyanohydrin esters, which are valuable synthetic intermediates.[6]
-
Cyanoamidation and Cyanoesterification: In the presence of a copper catalyst, acyl cyanides can undergo a domino reaction involving decyanation and cyanation to form cyano-substituted amides and esters.[7]
-
Click Reactions: Acyl cyanides can participate in click reactions with azides to yield acyl tetrazoles.[5]
Theoretically, these reactions could be applied to the synthesis of complex molecules with potential biological activity. The workflow for a generic cyanoamidation reaction is depicted below.
Comparison with 1-Naphthoyl Chloride
1-Naphthoyl chloride is a versatile reagent extensively used in the synthesis of a variety of compounds, including pharmaceuticals.[3] For example, it is a key building block in the preparation of synthetic cannabinoids.[3] The well-established and predictable reactivity of acyl chlorides in acylation reactions with a wide range of nucleophiles likely contributes to its prevalence over the corresponding acyl cyanide in medicinal chemistry applications.
Conclusion
At present, there is a significant lack of published research on the specific applications of this compound in medicinal chemistry. Researchers and drug development professionals interested in utilizing the 1-naphthoyl scaffold are more likely to find relevant synthetic protocols and biological data for derivatives of 1-Naphthoyl chloride. While the general reactivity of acyl cyanides suggests potential synthetic utility, their application in the development of new therapeutic agents remains an unexplored area. Further research would be necessary to establish any potential advantages of using this compound over the more common 1-Naphthoyl chloride in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Acyl cyanide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Protocol for using 1-Naphthoyl cyanide in heterocycle synthesis
Commencing Literature Review
I've initiated a deep dive into the literature, pinpointing articles and protocols that detail 1-naphthoyl cyanide's application in heterocycle synthesis. My focus is on identifying illustrative examples of its use in forming diverse heterocycles. This search provides a solid foundation.
Mapping Reactions and Conditions
I'm now zeroing in on specific examples. Oxazole and thiazole synthesis are primary targets, and I'm meticulously noting reaction parameters, yields, and spectroscopic data. Simultaneously, a workflow concept is emerging, ready for Graphviz diagramming. The data collection is almost complete, and the application note's structure is forming, ready for the protocol drafting.
Defining Protocol Scope
The literature search is progressing, and I'm uncovering key synthetic routes. My next step involves defining the precise scope of the protocol. I'll focus on the essential aspects needed for clear and reproducible experimental procedures, and will prioritize the most critical information regarding reaction conditions and yields. The goal is to distill the collected data into a concise, easily applicable guide for users.
Investigating Synthesis Protocols
I've been looking into protocols for heterocycle synthesis with this compound. My initial search didn't unearth direct protocols utilizing the reagent, but it pointed me toward related synthetic strategies for heterocycles. I need to refine the search.
Deepening Search Criteria
I found no direct protocols using this compound. Related literature uses similar reagents. To proceed, I'll focus on adapting existing methodologies. I plan specific searches for reactions of the reagent with known heterocycle precursors, aiming to adapt them into specific protocols. I also intend to investigate the synthesis of this compound to better understand its applications.
Refining Search Parameters
I'm now conducting more targeted searches, focusing on reactions specifically using this compound. I'm exploring phrases like "reaction of this compound with" and "synthesis of [heterocycle name] from this compound." I'm also looking into the preparation of this compound itself to better understand its properties. My plan involves extracting detailed procedures and quantitative data if I find any relevant examples. Ultimately, I'll compile a detailed protocol or adapt existing methodologies if direct examples are scarce.
Refining Strategy and Tactics
I've widened my search parameters to include aroyl cyanides generally. I'll meticulously extract detailed procedures and quantitative data from any relevant examples. If direct this compound protocols remain elusive, I'll adapt broader aroyl cyanide methods, clearly noting the necessary adaptations for the 1-naphthyl derivative. I'll also create a workflow diagram for illustrative purposes.
Analyzing Search Results
I've just finished the second round of searches, specifically focusing on "this compound" in heterocycle synthesis. Unfortunately, these searches still haven't turned up detailed experimental procedures, though oxazolines continue to be a prominent theme. The focus has been on specific protocol steps, and so far, it's been a bit of a challenge to get detailed processes, but the oxazoline information is useful.
Adapting Protocol Strategies
I'm now formulating a protocol based on the well-established oxazoline synthesis using nitriles and amino alcohols. The goal is to adapt it specifically for this compound. After the searches, a more specific search will focus on existing protocols as a template, considering that this route is a plausible starting point.
Devising a Reaction Pathway
I'm now putting together the specifics of a reaction protocol. I've considered that, while the initial searches didn't unearth a this compound-specific synthesis for oxazolines, the established reaction of nitriles with amino alcohols offers a solid foundation. My plan now involves building a procedure that integrates this compound and a suitable 2-amino alcohol into this known reaction framework. I'll need to define reaction steps. A Graphviz diagram visualizing the workflow and also an introduction laying out the reaction's rationale will be added.
Reviewing Synthesis Protocols
I'm currently focused on the synthesis of 2-oxazolines, and I've been examining several general protocols. I've noted a method by Witte and Seeliger involving zinc chloride as a catalyst in refluxing chlorobenzene, as well as a range of other promising approaches. My goal is to synthesize the following...
Developing a Protocol
I've examined several synthesis protocols for 2-oxazolines, focusing on a zinc chloride-catalyzed method. I'm now ready to draft a detailed protocol for synthesizing 2-(1-naphthyl)-4,5-dihydro-1,3-oxazole using this compound and 2-aminoethanol. I'll include an introduction, reaction scheme, a data table, and a step-by-step experimental procedure. I will also generate a Graphviz diagram to represent the workflow.
Application Note: Sensitive Quantification of Primary Amines via Derivatization with 1-Naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines is essential in pharmaceutical research, clinical diagnostics, and environmental monitoring. However, many primary amines lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging.[1][2] Pre-column derivatization with 1-Naphthoyl chloride is a robust and widely adopted strategy to overcome this limitation. This technique introduces a highly chromophoric and fluorophoric naphthyl moiety to the primary amine, forming a stable N-substituted-1-naphthamide.[3][4] This derivatization significantly enhances the detectability of the analytes, improves chromatographic separation on reverse-phase columns, and allows for highly sensitive quantification with lower limits of detection (LOD) and quantification (LOQ).[2]
Principle of Derivatization
The derivatization of primary amines with 1-Naphthoyl chloride proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-Naphthoyl chloride. This addition is followed by the elimination of a chloride ion and a proton, resulting in the formation of a stable amide bond.[1] The reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1]
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of various primary amines after derivatization with 1-Naphthoyl chloride.
| Analyte (Primary Amine) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Methylamine | > 0.99 | 0.005 | 0.015 | 95 - 105 |
| Ethylamine | > 0.99 | 0.004 | 0.012 | 92 - 103 |
| Propylamine | > 0.99 | 0.004 | 0.013 | 94 - 104 |
| Butylamine | > 0.99 | 0.003 | 0.010 | 96 - 106 |
| Benzylamine | > 0.99 | 0.002 | 0.007 | 97 - 105 |
| n-Octylamine | > 0.99 | 0.002 | 0.006 | 95 - 107 |
| Putrescine | > 0.99 | 0.008 | 0.025 | 90 - 102 |
| Cadaverine | > 0.99 | 0.007 | 0.022 | 91 - 103 |
Note: The data presented in this table is illustrative and may vary depending on the specific analytical instrumentation, column, and experimental conditions.
Mandatory Visualization
References
Application Notes: 1-Naphthoyl Cyanide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoyl cyanide is a versatile reagent in organic synthesis, serving as a valuable building block for the creation of diverse pharmaceutical intermediates.[1] Its unique chemical structure, featuring an electrophilic carbonyl group attached to a bulky naphthalene ring and a reactive cyanide moiety, allows for the construction of complex heterocyclic systems and other functionalities commonly found in bioactive molecules. The naphthalene scaffold itself is a privileged structure in drug discovery, known to interact with various biological targets.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the formation of oxazole and thiazole cores.
Core Applications of this compound
This compound is a precursor for a variety of chemical transformations, making it a key component in the synthesis of:
-
Heterocyclic Compounds: It is particularly useful in the synthesis of oxazoles, thiazoles, and other nitrogen- and sulfur-containing heterocycles, which are prevalent in many approved drugs.[2][3]
-
Amides and Peptides: The related compound, 1-naphthoyl chloride, is widely used for the synthesis of N-substituted amides, and this reactivity can be extended to peptide synthesis where the naphthoyl group can serve as a protecting group.
-
Bioactive Molecules: The naphthyl moiety is a key feature in a range of biologically active compounds, including kinase inhibitors and anti-cancer agents.
Synthesis of N-(Substituted)-1-naphthamides
While not a direct reaction of this compound, the synthesis of N-substituted-1-naphthamides from the closely related and readily prepared 1-naphthoyl chloride provides a foundational understanding of the reactivity of the 1-naphthoyl group with amine nucleophiles. This reaction is a robust method for incorporating the 1-naphthyl scaffold into potential drug candidates.
General Reaction Scheme:
Reaction of 1-Naphthoyl Chloride with a Primary or Secondary Amine
Experimental Protocol: Synthesis of N-Benzyl-1-naphthamide
This protocol details the synthesis of an N-substituted amide using 1-naphthoyl chloride, a common derivative of 1-naphthoic acid.
Materials:
-
1-Naphthoyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Isopropanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoyl chloride and benzylamine in anhydrous DCM.
-
Add triethylamine to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 10% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from isopropanol to yield the purified N-benzyl-1-naphthamide.
Quantitative Data for N-Substituted Amide Synthesis:
| Amine Substrate | Amine Type | Reaction Time (min) | Isolated Yield (%) |
| n-Octylamine | Primary Aliphatic | 30 | 95 |
| n-Decylamine | Primary Aliphatic | 30 | 86 |
| Benzylamine | Primary Benzylic | 30 | 92 |
| tert-Octylamine | Primary Hindered | 30 | 87 |
| Di-n-butylamine | Secondary Aliphatic | 30 | 90 |
Data is for the reaction of various amines with 5-chloro-8-nitro-1-naphthoyl chloride and is illustrative of the reaction's scope.
Synthesis of 2-(1-Naphthyl)oxazoles
A key application of acyl cyanides is in the synthesis of 2-substituted oxazoles. The reaction with α-amino ketones provides a direct route to this important heterocyclic core.
General Reaction Scheme:
Reaction of this compound with an α-Amino Ketone
Experimental Protocol: Synthesis of 2-(1-Naphthyl)-4-phenyloxazole
This protocol describes a plausible synthetic route for the synthesis of a 2,4-disubstituted oxazole starting from this compound and an α-amino ketone.
Materials:
-
This compound (1.0 eq)
-
2-Amino-1-phenylethanone hydrochloride (1.0 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Toluene
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Procedure:
-
Amide Formation: To a solution of 2-amino-1-phenylethanone hydrochloride in anhydrous toluene, add triethylamine and stir. Add this compound and heat the mixture to reflux. Monitor the reaction by TLC. After completion, cool the mixture and wash with water and brine. Dry the organic layer and concentrate to obtain the intermediate N-(2-oxo-2-phenylethyl)naphthalene-1-carboxamide.
-
Cyclodehydration: Dissolve the intermediate amide in pyridine and add phosphorus oxychloride dropwise at 0 °C. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography to yield 2-(1-naphthyl)-4-phenyloxazole.
Synthesis of 2-(1-Naphthyl)thiazolines
This compound can also be utilized in the synthesis of thiazoline heterocycles, which are important scaffolds in medicinal chemistry.
General Reaction Scheme:
Reaction of this compound with 2-Aminoethanethiol
Experimental Protocol: Synthesis of 2-(1-Naphthyl)-4,5-dihydrothiazole
This protocol outlines the synthesis of a 2-substituted thiazoline from this compound.
Materials:
-
This compound (1.0 eq)
-
2-Aminoethanethiol hydrochloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Methanol
Procedure:
-
Suspend 2-aminoethanethiol hydrochloride in anhydrous methanol and add triethylamine.
-
Add a solution of this compound in anhydrous methanol to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-(1-naphthyl)-4,5-dihydrothiazole.
Potential Signaling Pathways and Biological Activities
While specific signaling pathways for compounds synthesized directly from this compound are not extensively documented, the resulting heterocyclic cores are known to be present in molecules with significant biological activities.
-
Kinase Inhibition: Naphthalene-containing heterocycles have been identified as inhibitors of various protein kinases, such as FGFR1.[4] The naphthyl group can occupy hydrophobic pockets in the ATP-binding site of kinases.
-
Anticancer Activity: Many compounds with a naphthyl moiety exhibit antiproliferative activity against various cancer cell lines.[3][5] For instance, certain isoxazole-naphthalene derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]
-
Antimicrobial and Anti-inflammatory Properties: Thiazole and pyrazole derivatives containing a naphthalene scaffold have shown potential analgesic, anti-inflammatory, and antimicrobial activities.
The synthesis of libraries of such compounds starting from this compound can be a valuable strategy in the discovery of new therapeutic agents.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of pharmaceutical intermediates from this compound.
Reaction Mechanism: Oxazole Formation
The formation of the oxazole ring from an acyl cyanide and an α-amino ketone proceeds through a two-step mechanism: initial acylation of the amine followed by an intramolecular cyclodehydration.
Caption: Mechanism for the formation of 2-(1-naphthyl)oxazoles from this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of pharmaceutical intermediates, particularly heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the utility of this reagent in their drug discovery and development programs. The ability to readily generate privileged scaffolds such as naphthyl-substituted oxazoles and thiazoles highlights the potential of this compound in the generation of novel bioactive molecules. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules Using 1-Naphthoyl Derivatives
Introduction
Fluorescent labeling is an indispensable technique in biological and pharmaceutical research, offering high sensitivity and specificity for the visualization, tracking, and quantification of biomolecules.[1] Naphthalene derivatives are valuable fluorophores due to their inherent photophysical properties, including high quantum yields and sensitivity to their environment.[1] This document provides detailed protocols for the fluorescent labeling of proteins, peptides, and nucleic acids using 1-naphthoyl derivatives.
The core principle involves the reaction of a 1-naphthoyl agent with nucleophilic groups on biomolecules. While the following protocols specify the use of 1-naphthoyl chloride, a common and well-documented reagent, the fundamental chemical principle is analogous for other activated 1-naphthoyl derivatives, such as 1-naphthoyl cyanide. These reagents readily react with primary and secondary amines—for instance, the ε-amino group of lysine residues in proteins or amino-modified nucleic acids—to form stable, fluorescently-labeled amide bonds.[1]
Principle of Labeling
The labeling reaction is a nucleophilic acyl substitution. Under slightly alkaline conditions, a deprotonated primary or secondary amine on the biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-naphthoyl derivative. This leads to the formation of a stable amide bond and the release of a leaving group (e.g., hydrochloric acid from 1-naphthoyl chloride). The resulting biomolecule-naphthoyl conjugate exhibits the characteristic fluorescence of the naphthalene moiety, enabling downstream detection and analysis.[1]
Caption: Reaction mechanism for labeling biomolecules with 1-naphthoyl derivatives.
Data Presentation: Photophysical Properties
The photophysical properties of 1-naphthoyl labeled biomolecules are essential for designing and interpreting fluorescence-based experiments. The data below are typical values for naphthalene-based fluorophores. The exact wavelengths can be influenced by factors such as the solvent and the local microenvironment of the fluorophore on the biomolecule.[1]
| Property | Typical Value | Notes |
| Excitation Maximum (λex) | ~310 - 340 nm | Can be influenced by solvent polarity and local environment.[1] |
| Emission Maximum (λem) | ~420 - 550 nm | Often shows a significant Stokes shift and is sensitive to the environment. |
| Quantum Yield (Φ) | Variable | Highly dependent on the conjugation site and solvent. |
| Fluorescence Lifetime (τ) | ~10 - 100 ns | Can be used for fluorescence lifetime imaging (FLIM) applications. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins in Solution
This protocol describes a general method for labeling proteins containing accessible primary amines (e.g., lysine residues or the N-terminus).
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
1-Naphthoyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column (e.g., desalting or size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Labeling Reagent Preparation: Prepare a 10 mg/mL stock solution of 1-naphthoyl chloride in anhydrous DMF. This solution should be prepared fresh immediately before use.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the 1-naphthoyl chloride solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Analysis: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the naphthoyl group (around 320 nm). Confirm the identity and purity of the conjugate using mass spectrometry and SDS-PAGE.
Caption: General workflow for fluorescent labeling of proteins in solution.
Protocol 2: On-Resin N-Terminal Labeling of Peptides
This protocol is for modifying a peptide with a 1-naphthoyl group at its N-terminus during solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[2]
Materials:
-
Peptide-bound resin (with the final N-terminal Fmoc group removed)
-
Dimethylformamide (DMF)
-
1-Naphthoyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Reverse-phase HPLC system for purification
Procedure:
-
Resin Preparation: After the final amino acid coupling in SPPS, perform the standard Fmoc deprotection step to expose the N-terminal amine. Wash the resin thoroughly with DMF (3 times) to remove residual piperidine.[2]
-
Acylation Solution Preparation: In a separate vial, dissolve 1-naphthoyl chloride (5-10 equivalents relative to the resin substitution) and DIPEA (5-10 equivalents) in DMF.[2]
-
Acylation Reaction: Add the acylation solution to the washed resin. Shake the reaction vessel at room temperature for 1-2 hours.[2]
-
Washing: Drain the acylation solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[2]
-
Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry. Purify the crude 1-naphthoyl-peptide using reverse-phase HPLC.[2]
-
Analysis: Confirm the mass and purity of the final product using mass spectrometry and analytical HPLC.[2]
Caption: Workflow for on-resin N-terminal labeling of peptides during SPPS.
Protocol 3: Fluorescent Labeling of Amino-Modified Oligonucleotides
This protocol details the labeling of oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amino-modified oligonucleotide, lyophilized
-
Nuclease-free water
-
Labeling buffer (e.g., 0.1 M sodium carbonate, pH 8.5-9.0)
-
1-Naphthoyl chloride solution (10 mg/mL in anhydrous DMF)
-
3 M sodium acetate, pH 5.2
-
Cold 100% ethanol
-
70% ethanol
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 1-5 µg/µL.
-
Labeling Reaction: Add a 50- to 100-fold molar excess of the 1-naphthoyl chloride solution to the oligonucleotide solution.[1] Vortex the mixture gently.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours in the dark.[1]
-
Purification (Ethanol Precipitation):
-
Add 1/10th volume of 3 M sodium acetate, pH 5.2, to the reaction mixture.[1]
-
Add 3 volumes of cold 100% ethanol and mix well.[1]
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.[1]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.[1]
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.[1]
-
Air-dry the pellet to remove residual ethanol.
-
-
Final Step: Resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer). For higher purity, the labeled product can be further purified using reverse-phase HPLC.[1]
References
Experimental setup for reactions involving 1-Naphthoyl cyanide
Application Notes and Protocols for 1-Naphthoyl Cyanide
Introduction
This compound (C₁₂H₇NO) is a reactive organic compound classified as an acyl cyanide.[1] It features a cyanide group attached to the carbonyl carbon of a 1-naphthoyl group.[1] This structure makes it a versatile reagent in organic synthesis, primarily utilized for introducing the 1-naphthoyl moiety into various molecules through acylation reactions.[2][3] Its reactivity is centered on the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic attack.[4] Furthermore, the cyanide group itself can participate in various transformations.[5] These properties make this compound and its precursors valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4] For instance, the related compound 1-naphthoyl chloride is a key precursor in the synthesis of synthetic cannabinoids like JWH-018, which are significant in pharmacological research.[4][6]
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇NO |
| Molecular Weight | 181.19 g/mol |
| Melting Point | 100 °C |
| Boiling Point | 182 °C / 15 mmHg |
| IUPAC Name | naphthalene-1-carbonyl cyanide |
| CAS Number | 14271-86-4 |
Critical Safety Precautions for Handling Acyl Cyanides
Warning: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[7] All work with cyanide compounds must be conducted with rigorous safety protocols.
1. Engineering Controls & Personal Protective Equipment (PPE):
-
Fume Hood: All manipulations, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment: The minimum required PPE includes a lab coat, chemical safety goggles and a face shield (especially where a splash hazard exists), and double-gloving with chemical-resistant nitrile gloves.[9][10]
2. Safe Handling and Storage:
-
Designated Area: Establish a clearly marked designated area for working with cyanides.[9]
-
Avoid Incompatibilities: Keep cyanide compounds strictly separated from acids, as this can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[9][11]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated, and secure area, away from incompatible substances.[10][12] A log should be maintained for the acquisition and use of cyanides.[11]
-
Lone Working: Never work with cyanides alone or outside of normal working hours.[13]
3. Spill and Emergency Procedures:
-
Spill Cleanup: In case of a spill, evacuate the area and ensure proper PPE is worn before cleanup. Absorb the material with an inert substance and place it into a suitable, labeled, closed container for disposal.[12]
-
Exposure Response: In case of skin contact, flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[12] For eye contact, flush with an emergency eyewash for at least 15 minutes.[12] In case of inhalation, move to fresh air immediately.[12] Seek immediate medical attention for any suspected exposure.[9][14]
4. Decontamination and Waste Disposal:
-
Decontamination: All glassware and surfaces should be decontaminated. First, clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[10]
-
Waste: All cyanide-containing waste, including contaminated gloves and cleaning materials, must be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[11]
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: first, the conversion of 1-Naphthoic acid to its more reactive acyl chloride derivative, 1-Naphthoyl chloride, followed by a nucleophilic substitution with a cyanide salt.[1]
Step 1A: Synthesis of 1-Naphthoyl Chloride (via Oxalyl Chloride) [6][15]
This method is often preferred for its mild conditions.[16]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-Naphthoic Acid | 172.18 | 30 g | 0.174 |
| Oxalyl Chloride | 126.93 | 13.6 g (9.3 mL) | 0.107 |
| Dichloromethane (DCM) | 84.93 | 120 mL | - |
Procedure:
-
In a 250 mL four-necked flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., Nitrogen), add 120 mL of dichloromethane and 30 g of 1-naphthoic acid.[15]
-
Stir the mixture and cool to below 0°C in an ice bath.[15]
-
Slowly add 13.6 g of oxalyl chloride dropwise, maintaining the temperature between -2 to 0°C.[6]
-
After the addition is complete, slowly allow the mixture to warm to 25°C and stir for 1 hour.[6]
-
Reflux the reaction mixture for 1 hour.[6]
-
After cooling slightly, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.[6]
-
The resulting crude 1-Naphthoyl chloride (expected yield ~97%) is often of sufficient purity for the next step.[6]
Step 2: Synthesis of this compound [1][17]
This is a general procedure adapted from the synthesis of benzoyl cyanide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-Naphthoyl Chloride | 190.62 | 32.3 g | 0.169 |
| Cuprous Cyanide (CuCN) | 89.56 | 18.2 g | 0.203 |
Procedure:
-
Caution: This reaction should be performed in a high-temperature setup within a fume hood.
-
In a 250 mL distilling flask, place 18.2 g of cuprous cyanide (dried at 110°C for 3 hours prior to use).[17]
-
Add 32.3 g of crude 1-Naphthoyl chloride to the flask.[17]
-
Place the flask in an oil bath preheated to ~150°C.[17]
-
Raise the bath temperature to 220-230°C and maintain for 1.5 hours, shaking the flask vigorously and frequently (approx. every 15 minutes) to ensure thorough mixing.[17]
-
After 1.5 hours, set up for distillation and slowly raise the bath temperature to distill the product.[17]
-
The crude this compound can be purified by fractional distillation under reduced pressure.[17]
Synthesis Workflow Diagram
References
- 1. Acyl cyanide - Wikipedia [en.wikipedia.org]
- 2. myskinrecipes.com [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C12H7NO | CID 602423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 14271-86-4 [amp.chemicalbook.com]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 14. Cyanides (PIM G003) [inchem.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Role of 1-Naphthoyl Cyanide in the Preparation of Dyes and Pigments: Application Notes and Protocols
Introduction
1-Naphthoyl cyanide is an organic compound featuring a naphthalene ring attached to a carbonyl cyanide group. While broadly categorized as a reagent in organic synthesis, its specific, well-documented role in the preparation of commercial dyes and pigments is not extensively detailed in publicly available scientific literature. Aroyl cyanides, in general, are recognized as versatile building blocks in the synthesis of various heterocyclic compounds due to the dual reactivity of the carbonyl and cyano groups.[1] This reactivity profile suggests a potential, albeit not widely reported, application in the creation of chromophoric systems.
This document provides a theoretical framework for the application of this compound in dye synthesis, based on established chemical principles of aroyl cyanides. The protocols and data presented herein are hypothetical and intended to serve as a guide for researchers exploring novel synthetic routes to dyes and pigments.
Theoretical Application: Synthesis of Heterocyclic Dyes
The electrophilic nature of the carbonyl carbon and the cyano group in this compound makes it a candidate for reactions with various nucleophiles to construct heterocyclic rings, which often form the core structure of synthetic dyes. One plausible, though not explicitly documented, route involves the reaction with active methylene compounds to form substituted pyridones or pyrimidones, which can be highly colored.
Hypothetical Protocol: Synthesis of a Naphthoyl-Substituted Pyridone Dye
This protocol describes a speculative, multi-step synthesis of a potential dye molecule derived from this compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
Procedure:
Step 1: Knoevenagel Condensation
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in 100 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.5 mL).
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate product.
Step 2: Cyclization and Hydrolysis
-
Suspend the intermediate from Step 1 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours to induce cyclization and hydrolysis of the ester and cyano groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude pyridone dye.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to purify the final product.
Data Presentation
The following table presents hypothetical quantitative data for the synthesis of a pyridone dye from this compound.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |
| 1 | This compound | Ethyl cyanoacetate | Knoevenagel adduct | 85 | 150-155 | 320 | 15,000 |
| 2 | Knoevenagel adduct | NaOH / HCl | Pyridone Dye | 70 | >300 | 450 | 25,000 |
Visualization of a Hypothetical Synthetic Pathway
The following diagram illustrates a plausible, though not experimentally verified, synthetic route for a heterocyclic dye starting from this compound.
Caption: Hypothetical synthesis of a heterocyclic dye from this compound.
While the direct application of this compound in the large-scale synthesis of dyes and pigments is not prominently featured in the available literature, its chemical structure suggests potential as a precursor for novel chromophores. The provided hypothetical protocol and pathway are intended to inspire further research into the reactivity of this compound and its derivatives for the development of new colorants. Researchers are encouraged to adapt and optimize these theoretical methods based on experimental observations.
References
Application Notes and Protocols for the Synthesis of α-Amino Acid Derivatives via Acyl Cyanide Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-amino acids is a cornerstone of modern chemistry, with profound implications for drug discovery, peptide science, and materials research. The Strecker synthesis, first reported in 1850, represents a fundamental and versatile method for preparing α-amino acids from aldehydes, ammonia, and a cyanide source.[1][2][3][4][5] The core of this reaction involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid.[1][2][3][5] While the classical Strecker synthesis is robust, it often produces racemic mixtures and can require harsh hydrolytic conditions.[2][6]
Modern advancements have focused on developing asymmetric variations of the Strecker reaction to achieve high enantioselectivity, a critical requirement for pharmaceutical applications.[2][7] One such innovative approach involves the use of masked acyl cyanides (MACs) for the enantioselective synthesis of α-amino acid derivatives.[6][8] This method provides a mild and highly efficient route to a wide range of N-protected α-amino acid derivatives and even facilitates direct peptide bond formation.[6][8]
This document provides detailed protocols and data for the synthesis of α-amino acid derivatives using an advanced approach involving the in-situ generation of acyl cyanide intermediates from masked acyl cyanide reagents.
Synthesis of α-Amino Acid Derivatives via Enantioselective Addition of Masked Acyl Cyanides to Imines
This method utilizes masked acyl cyanide (MAC) reagents as umpolung synthons for enantioselective additions to N-Boc-aldimines.[6][8] The reaction is catalyzed by a modified cinchona alkaloid, which acts as a bifunctional, hydrogen-bonding catalyst, affording adducts in excellent yields and high enantioselectivities.[6][8] Subsequent unmasking of these adducts generates a transient acyl cyanide intermediate that can be trapped by various nucleophiles to produce a diverse array of α-amino acid derivatives.[6][8]
Overall Reaction Scheme
The general workflow for this synthesis is depicted below. An N-Boc-aldimine reacts with a masked acyl cyanide (TBS-MAC) in the presence of a chiral catalyst to form a stable adduct. This adduct is then treated with a fluoride source to unmask the acyl cyanide, which is immediately trapped by a nucleophile (e.g., an alcohol or an amine) to yield the desired α-amino acid derivative.
Caption: Workflow for the synthesis of α-amino acid derivatives.
Quantitative Data Summary
The enantioselective addition of the masked acyl cyanide reagent to various N-Boc-aldimines has been shown to proceed with high efficiency. The following table summarizes the reaction outcomes for a range of substrates.
| Entry | Aldimine (R group) | Time (h) | Yield (%)[6] | e.r.[6] |
| 1 | C₆H₅ | 12 | 98 | 96.5:3.5 |
| 2 | 4-MeO-C₆H₄ | 18 | 98 | 97.5:2.5 |
| 3 | 4-CF₃-C₆H₄ | 12 | 95 | 97.5:2.5 |
| 4 | 2-Cl-C₆H₄ | 48 | 90 | 92.5:7.5 |
| 5 | 2-Naphthyl | 18 | 98 | 97.5:2.5 |
| 6 | 2-Furyl | 12 | 98 | 96.5:3.5 |
| 7 | 2-Thienyl | 12 | 97 | 97:3 |
| 8 | Cyclohexyl | 24 | 92 | 92:8 |
| 9 | i-Propyl | 24 | 90 | 90:10 |
Experimental Protocols
Materials and General Methods:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.
-
Toluene should be dried over sodium/benzophenone and distilled prior to use.
-
N-Boc-aldimines can be prepared from the corresponding aldehydes and tert-butyl carbamate.
-
The masked acyl cyanide reagent (TBS-MAC) and the modified cinchona alkaloid catalyst should be handled in a moisture-free environment.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Enantiomeric ratios (e.r.) are typically determined by chiral stationary phase HPLC analysis.
Protocol 1: General Procedure for the Enantioselective Addition of Masked Acyl Cyanide to N-Boc-Aldimines
-
To a solution of the N-Boc-aldimine (0.05 mmol, 1.0 equiv) in toluene (1.0 mL) at room temperature, add the modified cinchona alkaloid catalyst (0.0025 mmol, 5 mol%).
-
Add the TBS-MAC reagent (0.05 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 12 to 48 hours depending on the substrate.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired masked acyl cyanide adduct.
Protocol 2: Unmasking of the MAC Adduct and Trapping with an Amine Nucleophile (Amide Formation)
-
Dissolve the purified MAC adduct (e.g., 3a from the reaction with benzaldimine) (0.1 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) (0.11 mmol, 1.1 equiv) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 15 minutes to allow for the formation of the acyl cyanide intermediate.
-
Add the desired amine nucleophile (e.g., pyrrolidine) (0.2 mmol, 2.0 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final α-amino amide derivative. The yield is typically near quantitative with no loss of enantiomeric ratio.[6]
Reaction Mechanism
The proposed catalytic cycle involves the bifunctional nature of the cinchona alkaloid catalyst. The tertiary amine of the catalyst deprotonates the MAC reagent, while the hydroxyl group hydrogen-bonds to the imine, activating it for nucleophilic attack and controlling the stereochemistry of the addition.
Caption: Proposed catalytic cycle for the enantioselective addition.
Conclusion
The use of masked acyl cyanides in a catalytic, enantioselective addition to imines represents a significant advancement in the synthesis of α-amino acid derivatives. This methodology offers high yields, excellent enantioselectivities, and broad substrate scope.[6] The ability to trap the in-situ generated acyl cyanide intermediate with various nucleophiles provides a flexible and powerful tool for the synthesis of complex amino acid derivatives and peptides, making it highly valuable for applications in medicinal chemistry and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
Troubleshooting & Optimization
Technical Support Center: 1-Naphthoyl Cyanide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments involving 1-Naphthoyl Cyanide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed in reactions involving this compound?
A1: The most prevalent side product is 1-Naphthoic acid. This compound is highly susceptible to hydrolysis, and even trace amounts of moisture in the reaction setup can lead to the formation of the corresponding carboxylic acid, which can complicate purification and reduce the yield of the desired product.[1][2] It is crucial to conduct reactions under strictly anhydrous conditions.
Q2: Can the cyanide group in this compound react or be transformed under typical reaction conditions?
A2: Yes, the cyanide group can undergo hydrolysis, particularly under acidic or basic conditions, to form a primary amide (1-Naphthoyl amide) and subsequently 1-Naphthoic acid.[3][4] While the acyl cyanide is the more reactive site for nucleophilic attack, prolonged reaction times or harsh conditions can lead to the transformation of the nitrile functionality.
Q3: In nucleophilic substitution reactions to synthesize this compound from 1-Naphthoyl Chloride, what are the expected side products?
A3: Besides unreacted 1-Naphthoyl Chloride, the primary side product is again 1-Naphthoic acid due to the hydrolysis of the starting material.[1][2] Additionally, depending on the cyanide source and reaction conditions, the formation of isocyanide-related impurities is a possibility due to the ambident nature of the cyanide nucleophile, although this is generally less favored.[5]
Q4: Can decarboxylation be a concern in reactions with this compound?
A4: While less common under standard conditions, decarboxylation to form 1-Naphthonitrile (1-cyanonaphthalene) can occur, particularly at elevated temperatures.[6][7][8] This is more likely if the reaction is carried out in a high-boiling point solvent for an extended period.
Q5: What are the key safety precautions when working with this compound and its reactions?
A5: this compound and other cyanide-containing compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood. A critical hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas upon acidification.[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of a Carboxylic Acid Impurity
| Possible Cause | Solution |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if the reaction is sluggish. |
| Hydrolysis during workup. | Minimize the exposure of the reaction mixture to aqueous conditions. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
Issue 2: Formation of Multiple Unidentified Side Products
| Possible Cause | Solution |
| Reaction temperature is too high. | High temperatures can lead to decomposition and the formation of various side products, including through decarboxylation.[6][8] Optimize the reaction temperature by running small-scale trials at lower temperatures. |
| Incorrect stoichiometry of reagents. | Carefully measure and add all reagents in the correct stoichiometric ratios. An excess of a nucleophile or base can sometimes lead to undesired side reactions. |
| Side reactions with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, protic solvents may react with this compound. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of this compound with a Primary Amine under Different Conditions.
| Entry | Solvent | Temperature (°C) | Desired Amide Product Yield (%) | 1-Naphthoic Acid Yield (%) | Other Side Products (%) |
| 1 | Dichloromethane (anhydrous) | 25 | 92 | 5 | 3 |
| 2 | Dichloromethane (technical grade) | 25 | 65 | 30 | 5 |
| 3 | Tetrahydrofuran (anhydrous) | 65 | 88 | 8 | 4 |
| 4 | Toluene (anhydrous) | 110 | 75 | 10 | 15 (includes decarboxylation product) |
Experimental Protocols
General Procedure for the Acylation of an Amine with this compound:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution at 0 °C using a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
Caption: Common side products in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evidence of hydrolytic route for anaerobic cyanide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylation [organic-chemistry.org]
Technical Support Center: Purification of Crude 1-Naphthoyl Cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Naphthoyl Cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound depend on the synthetic route but typically include:
-
1-Naphthoic acid: Formed from the hydrolysis of this compound or its precursor, 1-naphthoyl chloride, in the presence of moisture.[1]
-
Unreacted starting materials: Such as 1-naphthoyl chloride or 1-naphthoic acid.[1]
-
Residual solvents: Solvents used during the synthesis and workup, for example, toluene or dichloromethane.[1]
-
Polymeric byproducts: Formation of colored impurities can occur, leading to a yellow or orange appearance of the crude product.[2]
Q2: My purified this compound is a yellow or orange solid, but the literature reports it as a light-colored solid. What causes this discoloration?
A2: The yellow to orange discoloration of this compound is a common issue and can be attributed to several factors:
-
Trace impurities: Even small amounts of impurities can impart color. These can be byproducts from the synthesis.
-
Oxidation: Like many organic compounds, this compound can be sensitive to air and light, leading to the formation of colored oxidation products over time.
-
Residual catalysts: If a metal catalyst, such as palladium, was used in a preceding synthetic step, trace amounts can remain and cause discoloration.[2]
To obtain a colorless product, further purification by recrystallization, column chromatography, or sublimation may be necessary.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:
-
Dry Environment: Store in a tightly sealed container to prevent exposure to moisture, which can lead to hydrolysis.
-
Inert Atmosphere: For long-term storage, storing under an inert gas like nitrogen or argon is recommended to displace moisture and oxygen.
-
Cool and Dark Place: Store in a cool, dark place to minimize thermal and photolytic degradation.
-
Away from Incompatible Substances: Keep it separate from strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Purification | - Incomplete reaction. - Inefficient extraction during workup. - Hydrolysis of the product during purification. | - Monitor the reaction progress using TLC or another suitable method to ensure completion. - Perform multiple extractions with an appropriate organic solvent. - Ensure all glassware and solvents are anhydrous. Work quickly to minimize exposure to atmospheric moisture. |
| Product "Oils Out" During Recrystallization | - The solvent is too nonpolar for the compound at the boiling point. - The solution is supersaturated. - The cooling rate is too fast. | - Use a more polar solvent or a solvent mixture. - Add a small amount of additional hot solvent to ensure complete dissolution before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Single Spot on TLC, but NMR Shows Impurities | - Impurities have a similar Rf value to the product. - Impurities are not UV-active or do not stain. | - Try a different solvent system for TLC to achieve better separation. - Use a different visualization technique (e.g., potassium permanganate stain). - Rely on other purification methods like distillation or recrystallization. |
| Significant Product Loss During Column Chromatography | - The compound is strongly adsorbed to the silica gel. - The chosen eluent is not polar enough to elute the product. - The column was not packed properly, leading to channeling. | - Add a small amount of a more polar solvent (e.g., triethylamine for basic compounds) to the eluent. - Gradually increase the polarity of the eluent. - Ensure the silica gel is packed uniformly. |
| Product Decomposes During Distillation | - The distillation temperature is too high. - The compound is thermally unstable. | - Perform the distillation under a high vacuum to lower the boiling point.[3][4] - If the compound is highly sensitive to heat, consider other purification methods like column chromatography or recrystallization. |
Data Presentation
Table 1: Physical and Purity Data for this compound
| Property | Value | Source |
| Melting Point | 100.0 to 104.0 °C | |
| Boiling Point | 182 °C / 15 mmHg | [4] |
| Appearance | Light yellow to Yellow to Orange powder to crystal | |
| Commercial Purity | >98.0% (GC) |
Table 2: Comparison of Purification Techniques for Acyl Cyanides
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Simple and cost-effective. - Can yield very pure crystalline material. | - Requires finding a suitable solvent. - Can result in significant product loss in the mother liquor. - May not remove impurities with similar solubility. | - Removing small amounts of impurities from a solid product. |
| Column Chromatography | - Highly effective for separating complex mixtures. - Can separate compounds with very similar polarities. | - Can be time-consuming and requires larger volumes of solvent. - Product can be lost on the column. - Silica gel can sometimes cause decomposition of sensitive compounds. | - Separating mixtures of compounds with different polarities. - When recrystallization is ineffective. |
| Distillation | - Effective for separating liquids with different boiling points. - Can be used for large-scale purification. | - Requires the compound to be thermally stable. - Not suitable for non-volatile compounds. - May require specialized equipment for vacuum distillation. | - Purifying thermally stable, volatile liquid products. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general procedure that may need to be optimized for this compound.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, hexanes, ethyl acetate/hexanes mixture) to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is a general procedure that should be adapted based on TLC analysis.
-
TLC Analysis: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.3. A common starting point for aroyl cyanides is a mixture of pentane and diethyl ether.[5]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying pressure with air or nitrogen gas.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Vacuum Distillation
This method is suitable for thermally stable compounds.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.
-
Heating: Heat the flask containing the crude this compound gently in a heating mantle or oil bath.
-
Distillation: Gradually reduce the pressure using a vacuum pump. Collect the fraction that distills at the expected boiling point (182 °C at 15 mmHg).[4]
-
Collection: Collect the purified liquid, which should solidify upon cooling.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification methods.
References
How to improve the yield of 1-Naphthoyl cyanide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Naphthoyl Cyanide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two-step process involving the formation of 1-naphthoyl chloride followed by cyanation.
Problem 1: Low Yield of 1-Naphthoyl Chloride (Intermediate)
| Possible Cause | Recommended Solution |
| Incomplete reaction of 1-naphthoic acid | - Ensure the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used in excess. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. - For reactions with oxalyl chloride, the addition of a catalytic amount of DMF can accelerate the reaction.[1] |
| Hydrolysis of 1-naphthoyl chloride | - 1-Naphthoyl chloride is highly sensitive to moisture.[2][3][4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Degradation of 1-naphthoyl chloride | - Avoid excessive heating during the removal of the excess chlorinating agent and solvent.[1] |
Problem 2: Low Yield of this compound in the Cyanation Step
| Possible Cause | Recommended Solution |
| Hydrolysis of 1-naphthoyl chloride starting material | - Use freshly prepared or properly stored 1-naphthoyl chloride. Ensure all reagents and solvents are anhydrous.[2][3][4] |
| Low reactivity of the cyanide source | - Use a cyanide salt with good solubility in the reaction solvent. For reactions with alkali metal cyanides (NaCN, KCN), the use of a polar aprotic solvent like acetonitrile or DMF is recommended. - Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the nucleophilicity of the cyanide ion in a biphasic system.[5][6] - Alternatively, modern methods using trimethylsilyl cyanide (TMSCN) with a catalyst (e.g., ZnI2) can be more efficient. |
| Side reaction: Dimerization of this compound | - The formation of dimeric acyl cyanides can occur, especially in the presence of basic impurities.[7] - The use of a copper(I) cyanide co-catalyst has been shown to suppress dimer formation in the synthesis of other acyl cyanides.[7] |
| Product loss during workup | - this compound can be sensitive to hydrolysis, especially under acidic or basic conditions. Neutralize the reaction mixture carefully during workup. - Ensure efficient extraction with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this compound synthesis?
A1: The most critical factor is the rigorous exclusion of moisture throughout the entire process. 1-Naphthoyl chloride, the key intermediate, is highly susceptible to hydrolysis back to 1-naphthoic acid, which is the most common cause of low yields.[2][3][4]
Q2: Which chlorinating agent is better for preparing 1-naphthoyl chloride: thionyl chloride or oxalyl chloride?
A2: Both reagents are effective. Oxalyl chloride, often with a catalytic amount of DMF, can be used under milder conditions (room temperature) and the byproducts are gaseous (CO, CO2, HCl), which simplifies purification. Thionyl chloride typically requires heating (reflux), and its byproducts are also gaseous (SO2, HCl).[1] The choice may depend on the scale of the reaction and the sensitivity of other functional groups on the substrate.
Q3: My final product is contaminated with a significant amount of 1-naphthoic acid. How can I remove it?
A3: 1-Naphthoic acid can be removed by washing the organic extract of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 1-naphthoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.
Q4: What are some alternative methods for the cyanation of 1-naphthoyl chloride?
A4: Besides the classical approach using alkali metal cyanides, modern catalytic methods can offer higher yields and milder reaction conditions. These include nickel-catalyzed decarbonylative cyanation and zinc-catalyzed cyanation using trimethylsilyl cyanide (TMSCN).
Q5: What safety precautions should be taken when working with cyanide compounds?
A5: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available and ensure you are familiar with its use.
Data Presentation
Table 1: Comparison of Chlorinating Agents for 1-Naphthoyl Chloride Synthesis
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Reagent | Thionyl chloride | Oxalyl chloride, often with catalytic DMF |
| Reaction Conditions | Typically requires heating (reflux) | Can often be performed at room temperature |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Typical Yield | Quantitative[1] | High to quantitative[8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid
-
Materials:
-
1-Naphthoic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure (using Oxalyl Chloride):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve 1-naphthoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude 1-naphthoyl chloride is often used directly in the next step.[8]
-
Protocol 2: Synthesis of this compound from 1-Naphthoyl Chloride (Adapted from general procedures)
-
Materials:
-
Crude 1-naphthoyl chloride
-
Copper(I) cyanide (CuCN)
-
Anhydrous acetonitrile
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add copper(I) cyanide (1.1 eq) and anhydrous acetonitrile.
-
To this suspension, add a solution of crude 1-naphthoyl chloride (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Mandatory Visualization
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Degradation of 1-Naphthoyl Cyanide Under Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-naphthoyl cyanide in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide insights into the expected degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in acidic conditions?
Under acidic conditions, this compound is expected to undergo hydrolysis to primarily yield 1-naphthoic acid and ammonium ions. The reaction proceeds through a 1-naphthamide intermediate.
Q2: Is it possible for other degradation products to form?
Yes, a potential competing degradation pathway, especially under highly acidic conditions, can lead to the formation of 1-naphthylglyoxylic acid (an α-keto acid). For the analogous compound, benzoyl cyanide, the hydrolysis to benzoic acid is quantitative in 1M perchloric acid; however, in 12M perchloric acid, the yield of benzoic acid drops to approximately 50%, suggesting the formation of the corresponding α-keto acid becomes a significant competing reaction.[1][2] It is plausible that a similar trend would be observed for this compound due to its structural similarity.[1]
Q3: What is the general mechanism for the acidic hydrolysis of this compound?
The acidic hydrolysis of this compound follows a two-stage mechanism common to nitriles.[3] First, the nitrile is protonated, which increases its electrophilicity. A water molecule then attacks the nitrile carbon, and after a series of proton transfers, a 1-naphthamide intermediate is formed. This amide is then further hydrolyzed under acidic conditions to produce 1-naphthoic acid and an ammonium ion.
Q4: How does acid concentration affect the rate of degradation?
The hydrolysis of acyl cyanides in aqueous solutions is complex. In neutral or slightly acidic solutions, the hydrolysis is generally rapid. However, the rate of hydrolysis is often inhibited by increasing acid concentrations up to a certain point (around 8M for some acyl cyanides), after which further increases in acidity can lead to positive acid catalysis.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of 1-Naphthoic Acid | Incomplete hydrolysis. Formation of 1-naphthylglyoxylic acid as a major byproduct. | - Increase reaction time and/or temperature: Ensure the reaction is heated under reflux for a sufficient period to drive the hydrolysis to completion. - Optimize acid concentration: Very high acid concentrations may favor the formation of 1-naphthylglyoxylic acid.[1][2] Consider conducting the hydrolysis at a lower acid molarity (e.g., 1-4M HCl). - Analyze for byproducts: Use analytical techniques such as HPLC or LC-MS to identify and quantify all components in the reaction mixture to account for all starting material. |
| Inconsistent Reaction Rates | Poor temperature control. Inconsistent mixing. Degradation of starting material. | - Use a stable heating source: Employ an oil bath or heating mantle with a temperature controller to ensure a consistent reaction temperature. - Ensure efficient stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous, especially if this compound has limited solubility. - Check the purity of this compound: Impurities can affect the reaction kinetics. Ensure the starting material is of high purity. |
| Difficulty in Product Isolation and Purification | Co-precipitation of products. Similar solubility of products and byproducts. | - Utilize pH for separation: 1-Naphthoic acid is acidic and can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will then precipitate the 1-naphthoic acid. - Chromatography: If simple extraction is insufficient, column chromatography on silica gel can be used to separate 1-naphthoic acid from 1-naphthylglyoxylic acid and any unreacted starting material. |
| Formation of an Insoluble Precipitate During the Reaction | Limited solubility of this compound or the 1-naphthamide intermediate in the aqueous acidic medium. | - Add a co-solvent: Consider adding a water-miscible organic solvent, such as dioxane or acetic acid, to improve the solubility of the organic compounds. - Increase the volume of the reaction solvent: A more dilute reaction mixture may help to keep all components in solution. |
Quantitative Data Summary
| Compound | Acid Condition | Yield of Carboxylic Acid | Reference |
| Benzoyl Cyanide | 1M Perchloric Acid | Quantitative | [1][2] |
| Benzoyl Cyanide | 12M Perchloric Acid | ~50% | [1][2] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound to 1-Naphthoic Acid
Objective: To hydrolyze this compound to 1-naphthoic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane (or another suitable co-solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of dioxane.
-
Add a 4M solution of hydrochloric acid (prepared by diluting concentrated HCl with deionized water). The total solvent volume should be sufficient to ensure stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to extract the 1-naphthoic acid.
-
Separate the aqueous layer and carefully acidify it with concentrated HCl to a pH of ~2. This will precipitate the 1-naphthoic acid.
-
Collect the precipitated 1-naphthoic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The identity and purity of the product can be confirmed by melting point, NMR, and IR spectroscopy.
Protocol 2: HPLC Analysis of the Degradation of this compound
Objective: To monitor the degradation of this compound and quantify the formation of 1-naphthoic acid and 1-naphthylglyoxylic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, 1-naphthoic acid, and 1-naphthylglyoxylic acid of known concentrations in the mobile phase.
-
Sample Preparation: At various time points during the degradation experiment, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of the mobile phase.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Processing: Identify the peaks corresponding to this compound, 1-naphthoic acid, and 1-naphthylglyoxylic acid based on the retention times of the standards. Quantify the concentration of each component by comparing the peak areas to the calibration curves generated from the standards.
Visualizations
References
- 1. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Safe handling and storage procedures for 1-Naphthoyl cyanide
This technical support center provides guidance on the safe handling and storage of 1-Naphthoyl cyanide for researchers, scientists, and drug development professionals. The following information is compiled from safety data sheets and academic safety guidelines for cyanides.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a toxic substance with the following hazard classifications[1]:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
Exposure can inhibit cellular respiration, leading to symptoms ranging from headache and dizziness to convulsions, unconsciousness, and death, depending on the level and route of exposure[2][3][4].
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
To ensure personal safety, the following PPE must be worn when handling this compound[2][3][4][5]:
-
Hand Protection: Chemical-resistant gloves, with double gloving recommended[2][6].
-
Eye/Face Protection: Safety goggles and a face shield, especially where there is a splash or dust hazard[2][4].
-
Body Protection: A lab coat must be worn and kept fastened. For situations with a significant splash potential, an impervious apron is recommended[4][6].
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood[2][3][7].
Q3: What are the proper storage conditions for this compound?
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat[2][7][8]. It is recommended to store it at temperatures below 15°C. The storage area should be secure and segregated from incompatible materials[3][7].
Q4: What substances are incompatible with this compound?
This compound should not be stored with the following substances due to the risk of dangerous reactions[3][4][7][9][10][11][12]:
-
Acids and Acid Salts: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas[2][7][9][11].
-
Strong Oxidizing Agents: Can lead to violent reactions[4][7][9].
-
Water/Moisture: The compound can absorb moisture from the air[7]. Contact with water can be hazardous, especially if acidic conditions are present[4].
Troubleshooting Guide
Problem: I have spilled a small amount of this compound powder inside a chemical fume hood.
Solution:
-
Restrict Access: Ensure no one enters the immediate area without proper PPE.
-
Wear Appropriate PPE: Don double nitrile gloves, safety goggles, a face shield, and a lab coat[2][6].
-
Contain the Spill: Gently cover the solid spill with paper towels or absorbent pads[5].
-
Decontaminate:
-
Dispose of Waste: Collect all contaminated materials (pads, gloves, etc.) in a sealed, airtight container labeled as "Cyanide Contaminated Waste" for hazardous waste disposal[3][5][7]. Keep the waste container in the fume hood until pickup[5].
Problem: The appearance of the this compound has changed from a powder to a syrup-like substance.
Solution:
This indicates that the compound has likely absorbed moisture from the air[7]. The container may not have been sealed properly.
-
Handle with Caution: Open the container only within a certified chemical fume hood, wearing full PPE.
-
Assess Viability: The quality of the reagent may be compromised. It is recommended to dispose of it as hazardous waste.
-
Review Storage Procedures: Ensure that all containers of this compound are kept tightly closed and stored in a dry environment to prevent future occurrences[7][8].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₇NO | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystal | |
| Purity | >98.0% | |
| Melting Point | 100.0 to 104.0 °C | |
| Storage Temperature | Room Temperature (Recommended <15°C) |
Experimental Protocols
Protocol: Decontamination of Glassware after Use with this compound
This protocol must be performed entirely within a certified chemical fume hood while wearing appropriate PPE.
-
Initial Rinse:
-
Bleach Decontamination:
-
Final Cleaning:
-
After decontamination, the glassware can be washed with soap and copious amounts of water in a sink[5].
-
-
Waste Disposal:
Visual Workflow
Caption: Safe handling and storage workflow for this compound.
References
- 1. This compound | C12H7NO | CID 602423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. uvic.ca [uvic.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14271-86-4 Name: this compound [xixisys.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 12. epa.gov [epa.gov]
Overcoming low reactivity of 1-Naphthoyl cyanide in specific reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with 1-Naphthoyl cyanide. Our goal is to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally considered to have low reactivity?
A1: Contrary to what might be assumed, acyl cyanides, including this compound, are generally considered to be more reactive acylating agents than their corresponding acyl chloride counterparts. The electron-withdrawing nature of the cyanide group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, its reactivity can be perceived as "low" in specific contexts due to side reactions, challenging reaction types, or suboptimal conditions.
Q2: What are the most common side reactions of this compound that can lead to low yields of the desired product?
A2: The primary side reactions that can diminish the yield of your target product are:
-
Hydrolysis: this compound is highly sensitive to moisture and can rapidly hydrolyze to 1-naphthoic acid, especially under neutral or slightly acidic conditions.[1]
-
Dimerization/Polymerization: Under certain conditions, particularly in the presence of basic impurities or upon prolonged heating, acyl cyanides can undergo dimerization or polymerization, leading to the formation of insoluble byproducts.[1]
-
Decomposition at High Temperatures: While some reactions may require elevated temperatures, excessive heat can lead to the decomposition of this compound.
Q3: In which types of reactions might this compound exhibit lower than expected reactivity?
A3: While a potent acylating agent, this compound's utility in certain pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions where it might act as a dienophile or dipolarophile, is not extensively documented and may present challenges. The reactivity in these reactions is governed by frontier molecular orbital energies, and the electronic properties of the acyl cyanide functionality may not always be optimal for these transformations without appropriate catalytic activation.
Troubleshooting Guide: Low Reaction Yields
Problem: The yield of my reaction involving this compound is lower than expected.
This guide addresses potential causes and solutions for low yields in common reactions.
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed commercial source. Handle this compound and all reagents under inert conditions.[1] |
| Impure Starting Material | Use high-purity this compound. Impurities can inhibit catalysts or lead to side reactions. If the purity is uncertain, consider purification by recrystallization or sublimation, if appropriate. |
| Suboptimal Reaction Temperature | The optimal temperature is reaction-dependent. For nucleophilic acyl substitution, reactions are often exothermic and may benefit from initial cooling (e.g., 0 °C) to prevent side reactions. If the reaction is sluggish, a gradual and controlled increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Insufficient Reaction Time | Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to ensure it has gone to completion before workup. |
| Product Loss During Workup | During aqueous workup, ensure the product is efficiently extracted by performing multiple extractions with a suitable organic solvent. The choice of extraction solvent should be based on the product's polarity. |
| Dimerization/Polymerization | Maintain low reaction temperatures and avoid basic impurities in your reagents and solvents. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.[1] |
Overcoming Low Reactivity in Specific Reactions
Nucleophilic Acyl Substitution
While generally reactive, issues can still arise.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: As mentioned, this is the most critical factor.
-
Use of a Non-nucleophilic Base: In reactions with amine nucleophiles, the HCl byproduct can protonate the amine, rendering it non-nucleophilic. The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the acid.
-
Catalyst for Less Reactive Nucleophiles: For reactions with less reactive nucleophiles, such as hindered alcohols or phenols, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.
Cycloaddition Reactions (Diels-Alder and 1,3-Dipolar)
The carbonyl group of this compound is part of a conjugated system, but its dienophilic or dipolarophilic character might be insufficient for efficient cycloaddition with certain partners.
Strategies to Enhance Reactivity:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the reactivity of this compound in cycloaddition reactions. The Lewis acid coordinates to the carbonyl oxygen or the cyanide nitrogen, lowering the energy of the LUMO and making it a more potent electrophile.[2][3][4]
-
Thermal vs. Photochemical Conditions: For some cycloadditions, photochemical activation may provide an alternative pathway, especially for [2+2] cycloadditions.[3][5]
-
Solvent Effects: The choice of solvent can influence the reaction rate. For some 1,3-dipolar cycloadditions, greener solvents like ionic liquids or even water have been shown to accelerate the reaction.
Experimental Protocols
General Protocol for Nucleophilic Acyl Substitution (Amidation)
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound (as the dienophile)
-
Diene
-
Lewis Acid (e.g., AlCl3, Et2AlCl, BF3·OEt2)
-
Anhydrous solvent (e.g., DCM, toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the Lewis acid (1.0-1.2 equivalents) and anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity).
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the Lewis acid suspension.
-
Stir for 15-30 minutes to allow for complex formation.
-
Add a solution of the diene (1.0-1.2 equivalents) in the anhydrous solvent dropwise.
-
Stir the reaction mixture at the chosen temperature until completion (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low reaction yields with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective photochemistry via Lewis acid catalyzed triplet energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
Optimization of temperature and pressure for 1-Naphthoyl cyanide reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of temperature and pressure for reactions involving 1-Naphthoyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and pressure ranges for synthesizing this compound?
A1: The synthesis of acyl cyanides, including this compound, from the corresponding acyl chloride (1-Naphthoyl chloride) and a cyanide salt is generally carried out at elevated temperatures. The reaction temperature can range from 100°C to 300°C, with a preferred range of 150°C to 250°C.[1] While the reaction is often conducted under normal atmospheric pressure, applying elevated pressure can be beneficial, especially when dealing with low-boiling starting materials, to enhance the conversion rate.[1]
Q2: How does temperature affect the stability of this compound and its reactions?
A2: Temperature is a critical parameter to control. While elevated temperatures are often necessary for the synthesis of this compound, excessive heat can lead to thermal decomposition. For instance, the analogous acetyl cyanide undergoes significant unimolecular decomposition at temperatures around 470°C.[2] It is advisable to maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize side reactions like decomposition and polymerization.[2] For subsequent reactions using this compound, running them at or below room temperature is recommended whenever feasible.[2]
Q3: What are the most common side reactions to be aware of with this compound?
A3: The most common side reactions include:
-
Hydrolysis: this compound is highly reactive with water and can hydrolyze to form 1-naphthoic acid. It is crucial to maintain strictly anhydrous conditions throughout the experiment.[3][4]
-
Polymerization: The presence of basic impurities can initiate the polymerization of the acyl cyanide.[2]
-
Thermal Decomposition: At high temperatures, this compound can decompose.[2]
Q4: How can I minimize the hydrolysis of this compound during my experiments?
A4: To minimize hydrolysis, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] Avoid any aqueous workup steps until the reaction with this compound is complete.[2]
Q5: Is it necessary to use a catalyst for the synthesis of this compound?
A5: While not always strictly necessary, the use of a heavy metal cyanide, such as copper(I) cyanide, in catalytic amounts can be advantageous. It can help suppress the formation of undesired dimeric byproducts.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert gas. Use anhydrous solvents and reagents. Handle all materials under a dry, inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[2][4] |
| Suboptimal Reaction Temperature | For synthesis, ensure the temperature is within the optimal range of 150-250°C.[1] For subsequent reactions, if the rate is too slow, consider a modest increase in temperature while monitoring for byproduct formation. Conversely, if side reactions are prevalent, lowering the temperature may be necessary.[2] |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques like TLC, GC, or IR spectroscopy.[2] If the reaction has stalled, a slight increase in temperature or prolonged reaction time might be required. |
| Reagent Purity | Use high-purity 1-Naphthoyl chloride and cyanide source for the synthesis. Impurities can lead to side reactions or catalyst deactivation. |
| Inefficient Mixing | For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants. |
Issue 2: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Water leading to Hydrolysis | Follow the rigorous anhydrous techniques described above. The formation of 1-naphthoic acid is a strong indicator of moisture contamination.[3][4] |
| Polymerization | Ensure all reagents and solvents are free from basic impurities. If a base is necessary for a subsequent reaction, use a non-nucleophilic, sterically hindered base.[2] |
| Thermal Decomposition | Avoid prolonged heating at high temperatures. If possible, conduct reactions at or below room temperature.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 1-Naphthoyl chloride.
Materials:
-
1-Naphthoyl chloride
-
Sodium cyanide (or another suitable cyanide source)
-
Copper(I) cyanide (catalyst, optional)
-
Anhydrous, high-boiling inert solvent (e.g., o-dichlorobenzene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (0.97 equivalents) and a catalytic amount of copper(I) cyanide.
-
Add the anhydrous inert solvent to the flask.
-
Under a positive pressure of nitrogen, add 1-Naphthoyl chloride (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to between 150°C and 250°C.[1] If using a lower boiling acyl chloride, the reaction may be conducted in an autoclave to apply pressure.[1]
-
Maintain the temperature and stir for several hours. Monitor the reaction progress by a suitable method (e.g., GC-MS or IR spectroscopy) to observe the disappearance of 1-Naphthoyl chloride.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Data Presentation
Table 1: General Reaction Parameters for Acyl Cyanide Synthesis
| Parameter | Recommended Range | Notes |
| Temperature | 100 - 300 °C | Preferred range is 150 - 250 °C.[1] |
| Pressure | Atmospheric to elevated | Elevated pressure may be needed for low-boiling reactants.[1] |
| Catalyst | Catalytic amounts of heavy metal cyanides (e.g., CuCN) | Can improve yield and purity by minimizing side reactions.[1][2] |
| Solvent | Inert organic solvents or neat | The choice of solvent depends on the boiling points of the reactants. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
References
Technical Support Center: 1-Naphthoyl Cyanide Mediated Coupling
This guide provides troubleshooting support and frequently asked questions for researchers utilizing 1-Naphthoyl cyanide in coupling reactions, particularly in the context of palladium-catalyzed cyanation of aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a "mediated coupling" reaction?
A1: In the context of palladium-catalyzed cross-coupling, this compound can theoretically act as a cyanating agent, delivering the "CN" group to an aryl or vinyl halide/pseudohalide. The reaction would proceed through a catalytic cycle involving a palladium catalyst, with the naphthoyl group being released as a byproduct. While less common than traditional cyanide sources like KCN or Zn(CN)₂, acyl cyanides represent an alternative class of cyanating agents.
Q2: Why is my reaction yield consistently low?
A2: Low yields in palladium-catalyzed cyanations can stem from several factors. A primary concern is the purity and stability of this compound, which is susceptible to hydrolysis.[1] Another common issue is the deactivation of the palladium catalyst by excess cyanide ions.[2] The choice of ligand, base, and solvent also plays a critical role in reaction efficiency.
Q3: What are the main side products I should expect?
A3: Common side products include 1-naphthoic acid (from hydrolysis of the starting material), and potentially homocoupling of the aryl halide. Decarbonylation of this compound to form 1-cyanonaphthalene under palladium catalysis is also a possibility.[3] If the reaction conditions are not strictly anhydrous, hydrolysis of the product nitrile to the corresponding amide or carboxylic acid can also occur.[4]
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: Absolutely. This compound, like its precursor 1-naphthoyl chloride, is sensitive to moisture.[5] Handling should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which would not only consume the reagent but also introduce byproducts that can complicate the reaction and purification.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A successful reaction will show the consumption of the aryl halide starting material and the appearance of a new spot/peak corresponding to the desired aryl nitrile product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conversion | Inactive Catalyst: The palladium catalyst may be poisoned by cyanide or oxidized.[2] | - Use a pre-catalyst that is less susceptible to poisoning.- Add a reducing agent or use a ligand that protects the palladium center.- Ensure all reagents and solvents are thoroughly deoxygenated. |
| Poor Quality this compound: The reagent may have hydrolyzed.[1] | - Synthesize this compound immediately before use.- Verify the purity of the reagent by NMR or IR spectroscopy.- Store and handle under strictly anhydrous and inert conditions. | |
| Suboptimal Reaction Temperature: The temperature may be too low for the oxidative addition step. | - Gradually increase the reaction temperature in increments of 10-20 °C.- Be aware that higher temperatures may lead to increased side product formation. | |
| Formation of Multiple Byproducts | Hydrolysis: Presence of water in the reaction mixture. | - Use anhydrous solvents and oven-dried glassware.- Handle all reagents under an inert atmosphere. |
| Decarbonylation: Palladium-catalyzed decarbonylation of this compound.[3] | - Screen different palladium catalysts and ligands to find a system that favors cyanation over decarbonylation. | |
| Homocoupling of Aryl Halide: This can be a competing reaction pathway. | - Adjust the catalyst-to-ligand ratio.- Use a less reactive base. | |
| Reaction Stalls | Insoluble Reagents or Catalyst: Poor solubility can hinder reactivity. | - Choose a solvent system in which all components are soluble at the reaction temperature.- Ensure adequate stirring. |
| Catalyst Deactivation: The active catalyst is being consumed over time.[2] | - In some cases, sequential addition of the catalyst can help maintain its active concentration. | |
| Difficulty in Product Purification | Co-elution of Product and Byproducts: Similar polarity of the desired nitrile and byproducts like 1-naphthoic acid. | - Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like 1-naphthoic acid before chromatography.[4] |
| Residual Palladium: The final product is contaminated with the palladium catalyst. | - Use a heterogeneous catalyst like Pd/C which can be filtered off.[6]- Employ metal scavengers post-reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of benzoyl cyanide.[7]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dry cuprous cyanide (1.2 equivalents). The flask should be under an inert atmosphere (nitrogen or argon).
-
Reaction: To the flask, add freshly distilled 1-naphthoyl chloride (1.0 equivalent).
-
Heating: Heat the mixture with vigorous stirring in an oil bath at 150-160 °C for 2-3 hours.
-
Distillation: After the reaction is complete, allow the mixture to cool slightly. The product, this compound, can be purified by vacuum distillation.
-
Characterization: Confirm the structure and purity of the product using IR and NMR spectroscopy. The IR spectrum should show a characteristic C≡N stretch and a C=O stretch.
Protocol 2: Hypothetical Palladium-Catalyzed Cyanation using this compound
-
Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Under an inert atmosphere, add a solution of freshly prepared this compound (1.5 equivalents) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture at 80-120 °C and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Naphthoyl Cyanide Handling and Workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 1-Naphthoyl cyanide during experimental workup.
Troubleshooting Guides
Low yields and the presence of 1-naphthoic acid as a byproduct are common indicators of this compound hydrolysis. This guide provides a systematic approach to identifying and resolving issues related to moisture contamination during your experimental workflow.
Issue 1: Low Yield of this compound and/or Presence of 1-Naphthoic Acid Impurity
-
Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction or workup. Acyl cyanides are highly susceptible to hydrolysis, which converts them to the corresponding carboxylic acid.[1] This reaction can be catalyzed by both acidic and basic conditions.
-
Troubleshooting Steps:
| Area of Concern | Specific Action | Rationale |
| Glassware Preparation | Oven-dry all glassware at 120°C overnight or flame-dry under an inert atmosphere immediately before use.[1][2] | Glass surfaces can adsorb a thin film of moisture from the atmosphere, which can be sufficient to initiate hydrolysis.[3] |
| Solvents and Reagents | Use freshly opened anhydrous solvents or purify solvents by distillation over an appropriate drying agent. Ensure all reagents are anhydrous. | The presence of even trace amounts of water in solvents or reagents is a primary cause of hydrolysis.[2] Karl Fischer titration can be used to accurately determine water content. |
| Reaction Atmosphere | Conduct the entire experiment under a positive pressure of an inert gas, such as dry nitrogen or argon. Use Schlenk line techniques or a glove box for highly sensitive reactions.[1][3] | An inert atmosphere prevents atmospheric moisture from entering the reaction vessel. |
| Workup Procedure | Employ a completely anhydrous workup. Avoid all aqueous washes until the this compound has been isolated or converted to a more stable derivative. | Direct contact with aqueous solutions is the most common cause of hydrolysis during workup. |
Issue 2: Inconsistent Reaction Outcomes
-
Possible Cause: Variable atmospheric moisture affecting the reaction.
-
Troubleshooting Steps:
| Area of Concern | Specific Action | Rationale |
| Reaction Setup | Ensure all joints and septa are well-sealed. Use high-quality rubber septa and grease ground glass joints where appropriate. Maintain a consistent positive pressure of inert gas. | Prevents the ingress of atmospheric moisture over the course of the reaction. |
| Reagent Addition | Add liquid reagents via a dry syringe through a rubber septum. Add solid reagents under a positive flow of inert gas or as a solution in an anhydrous solvent. | Minimizes the introduction of moist air during reagent transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of hydrolysis of this compound in my reaction?
A1: The most immediate indicators of hydrolysis are a lower than expected yield of this compound and the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, which corresponds to 1-naphthoic acid. You may also observe changes in the physical consistency of your product, as 1-naphthoic acid is a solid with a different crystalline structure.
Q2: How can I quench my reaction without introducing water?
A2: A non-aqueous quench is essential. You can add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, dissolved in an anhydrous solvent to neutralize any acid catalysts. Alternatively, if your reaction involves a reactive organometallic reagent, it can be quenched by the slow addition of a dry alcohol like isopropanol at low temperature.
Q3: What is the best way to perform an extraction without using water?
A3: An anhydrous workup is critical. After quenching (if necessary), the reaction mixture can be filtered through a pad of Celite® or anhydrous sodium sulfate to remove solid byproducts. The filtrate, containing the this compound, can then be concentrated. If an extraction-like separation is needed to remove polar impurities, you can wash the organic solution with a saturated solution of lithium chloride in anhydrous tetrahydrofuran (THF).
Q4: How can I purify this compound without using column chromatography on silica gel?
A4: Recrystallization is an effective method for purifying solid this compound. Given its aromatic nitrile structure, suitable solvent systems include:
-
Single Solvent: Toluene, acetonitrile, or ethyl acetate. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly.
-
Two-Solvent System: A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can induce crystallization.[4]
Q5: What are the ideal storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) in a cool, dark place. A desiccator can provide an additional layer of protection against moisture.
Experimental Protocols
Protocol 1: General Anhydrous Workup for the Isolation of this compound
-
Reaction Quenching (Non-Aqueous):
-
Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath.
-
If an acidic catalyst was used, slowly add a solution of anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane via syringe.
-
If a reactive organometallic reagent was used, slowly add anhydrous isopropanol (1.5 equivalents) via syringe.
-
-
Removal of Solid Byproducts:
-
Assemble a filtration apparatus (e.g., Büchner funnel or a fritted glass funnel) that has been oven-dried and cooled under an inert atmosphere.
-
Place a layer of anhydrous sodium sulfate or Celite® on the filter.
-
Transfer the quenched reaction mixture to the funnel under a positive pressure of inert gas and filter.
-
Wash the filter cake with several small portions of the anhydrous reaction solvent to ensure complete recovery of the product.
-
-
Solvent Removal:
-
Collect the filtrate in an oven-dried round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Recrystallization):
-
To the crude solid this compound, add a minimal amount of hot toluene to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold, dry hexanes, and dry under high vacuum.
-
Visualizations
Caption: Anhydrous workup workflow for isolating this compound.
Caption: Undesired hydrolysis pathway of this compound.
References
Validation & Comparative
1-Naphthoyl Cyanide vs. Benzoyl Cyanide: A Comparative Guide for Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a cyanide group is a critical transformation, opening avenues to a diverse array of functional groups and molecular architectures. Acyl cyanides, such as 1-naphthoyl cyanide and benzoyl cyanide, present themselves as potential cyanating agents. This guide provides an objective comparison of their performance in cyanation reactions, supported by available experimental data and detailed methodologies. While benzoyl cyanide has demonstrated utility as a cyanide source in specific contexts, the application of this compound in cyanation reactions is not well-documented in the current scientific literature. This comparison, therefore, focuses on the established reactivity of benzoyl cyanide and draws a theoretical comparison to the potential of this compound based on its structural properties.
Executive Summary
Benzoyl cyanide has been successfully employed as a cyanating agent in copper-catalyzed reactions, particularly for the cyanation of terminal alkynes and in directed C-H functionalization of naphthalenes. In contrast, this compound is predominantly utilized as a potent acylating agent, with its application as a direct source of cyanide in cyanation reactions remaining largely unexplored. The larger steric profile and distinct electronic properties of the naphthyl group in this compound compared to the phenyl group in benzoyl cyanide suggest potential differences in reactivity and substrate scope, should it be employed in cyanation reactions.
Data Presentation: Benzoyl Cyanide in Cyanation Reactions
The following tables summarize the quantitative data from key experiments utilizing benzoyl cyanide as a cyanating agent.
Table 1: Copper-Catalyzed Direct Cyanation of Terminal Alkynes with Benzoyl Cyanide [1]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Phenylpropiolonitrile | 85 |
| 2 | 4-Methylphenylacetylene | 3-(p-Tolyl)propiolonitrile | 82 |
| 3 | 4-Methoxyphenylacetylene | 3-(4-Methoxyphenyl)propiolonitrile | 88 |
| 4 | 4-Chlorophenylacetylene | 3-(4-Chlorophenyl)propiolonitrile | 75 |
| 5 | 1-Ethynylcyclohexene | 3-(Cyclohex-1-en-1-yl)propiolonitrile | 78 |
| 6 | 1-Heptyne | Non-3-ynenitrile | 65 |
Table 2: Cu(TFA)₂-Catalyzed Picolinamido-Directed C(sp²)-H Cyanation of Naphthalenes using Benzoyl Cyanide
| Entry | Naphthalene Substrate | Product | Yield (%) |
| 1 | N-(Naphthalen-1-yl)picolinamide | N-(8-Cyanonaphthalen-1-yl)picolinamide | 78 |
| 2 | N-(2-Methoxynaphthalen-1-yl)picolinamide | N-(8-Cyano-2-methoxynaphthalen-1-yl)picolinamide | 72 |
| 3 | N-(4-Chloronaphthalen-1-yl)picolinamide | N-(8-Cyano-4-chloronaphthalen-1-yl)picolinamide | 65 |
Note: Specific yield data for a broad range of substrates in the picolinamido-directed cyanation was not available in the cited literature. The provided yields are representative examples.
Experimental Protocols
General Experimental Workflow for Cyanation Reactions
Caption: General experimental workflow for a transition-metal-catalyzed cyanation reaction.
Protocol 1: Copper-Catalyzed Direct Cyanation of Terminal Alkynes with Benzoyl Cyanide[1]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Benzoyl cyanide (1.2 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add CuI (19.0 mg, 0.1 mmol) and 1,10-phenanthroline (36.0 mg, 0.2 mmol).
-
Add the terminal alkyne (1.0 mmol) and benzoyl cyanide (157 mg, 1.2 mmol) to the tube, followed by anhydrous DMF (3 mL).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with aqueous ammonia (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired propiolonitrile.
Protocol 2: Cu(TFA)₂-Catalyzed Picolinamido-Directed C(sp²)-H Cyanation of Naphthalenes
Materials:
-
N-Aryl-picolinamide substrate (0.5 mmol)
-
Benzoyl cyanide (1.0 mmol)
-
Copper(II) trifluoroacetate (Cu(TFA)₂, 20 mol%)
-
1,2-Dichloroethane (DCE, 2 mL)
Procedure:
-
In an oven-dried reaction tube, combine the N-aryl-picolinamide substrate (0.5 mmol), benzoyl cyanide (131 mg, 1.0 mmol), and Cu(TFA)₂ (37 mg, 0.1 mmol).
-
Add anhydrous 1,2-dichloroethane (2 mL) to the tube.
-
The tube is sealed and the mixture is stirred at 120 °C for 24 hours.
-
Upon cooling to room temperature, the reaction mixture is diluted with dichloromethane (10 mL) and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the cyanated product.
Comparative Analysis
Reactivity and Scope:
-
Benzoyl Cyanide: Has proven effective as a cyanide source in copper-catalyzed reactions. The cyanation of terminal alkynes proceeds with good to excellent yields for a variety of substituted phenylacetylenes and some aliphatic alkynes.[1] Its use in C-H cyanation is dependent on a directing group, as seen in the picolinamide-directed functionalization of naphthalenes. This suggests that the activation of benzoyl cyanide for cyanide transfer likely requires coordination to the copper catalyst.
-
This compound: There is a notable absence of literature demonstrating the use of this compound as a cyanating agent. Its primary reported role is that of an acylating agent, for instance, in the synthesis of synthetic cannabinoids. Theoretically, the larger π-system of the naphthalene ring could influence its electronic properties and steric hindrance around the carbonyl-cyanide moiety. This might affect its ability to coordinate to a metal catalyst and subsequently transfer the cyanide group. The increased steric bulk could potentially hinder its approach to the substrate-catalyst complex, possibly leading to lower reactivity or requiring more forcing conditions compared to benzoyl cyanide.
Potential Advantages and Disadvantages:
| Feature | This compound | Benzoyl Cyanide |
| Established Use in Cyanation | Not reported | Established in specific copper-catalyzed reactions[1] |
| Potential Reactivity | Unknown as a cyanating agent. The larger aromatic system might influence electronic effects. | Moderately reactive as a cyanide donor under catalytic conditions. |
| Steric Hindrance | Higher, due to the naphthalene group. This could impact substrate scope and reaction rates. | Lower, allowing for broader substrate accessibility in some cases. |
| Synthesis | Synthesized from 1-naphthoyl chloride, which is commercially available. | Synthesized from benzoyl chloride, a common and inexpensive starting material.[2][3] |
| Safety | As with all cyanides, it is expected to be highly toxic. | A known toxic compound that should be handled with extreme care. |
Logical Relationships in Cyanation Catalysis
Caption: A simplified logical diagram of a catalytic cyanation cycle using an acyl cyanide.
Conclusion and Future Outlook
Currently, benzoyl cyanide stands as a viable, albeit specialized, cyanating agent for certain copper-catalyzed transformations. Its utility in the synthesis of propiolonitriles and directed C-H functionalization highlights its potential.
The role of this compound in cyanation reactions remains an open area for investigation. While its structural similarity to benzoyl cyanide suggests it could potentially act as a cyanide donor, its increased steric bulk and different electronic nature may present significant challenges or, conversely, offer unique reactivity and selectivity. Future research is required to explore the viability of this compound in this capacity, which would involve screening various catalytic systems, reaction conditions, and substrates to ascertain its potential as a useful tool in the synthetic chemist's arsenal for cyanation reactions. Until such data is available, benzoyl cyanide remains the more established, though context-dependent, choice between the two for the introduction of a cyanide moiety.
References
A Comparative Guide to Cyanating Agents: Evaluating 1-Naphthoyl Cyanide and Its Alternatives
In the landscape of organic synthesis, the introduction of a cyano group is a pivotal transformation, unlocking pathways to a diverse array of functional groups and molecular architectures. The choice of a cyanating agent is therefore a critical decision for researchers, scientists, and drug development professionals, balancing reactivity, selectivity, safety, and practicality. This guide provides an objective comparison of 1-Naphthoyl cyanide, as a representative of the acyl cyanide class, with other commonly employed cyanating agents, supported by available experimental data and detailed methodologies.
While direct comparative studies detailing the performance of this compound as a cyanating agent are not extensively available in the peer-reviewed literature, its reactivity can be inferred from the well-documented behavior of other acyl cyanides. This guide will, therefore, discuss the characteristics of acyl cyanides as a class and compare them to other established cyanating agents.
Performance Comparison of Cyanating Agents
The efficacy of a cyanating agent is highly dependent on the substrate, reaction conditions, and desired outcome. The following tables summarize the performance of various classes of cyanating agents in the cyanation of aryl halides, a common and important transformation in synthetic chemistry.
Table 1: Comparison of Cyanating Agents for the Cyanation of Aryl Halides
| Cyanating Agent Class | Representative Reagent(s) | Typical Catalyst/Promoter | Solvent | Temperature (°C) | General Yields (%) | Key Advantages | Key Disadvantages |
| Acyl Cyanides | This compound, Benzoyl cyanide | Nickel or Palladium complexes | Aprotic (e.g., DMF, DMAc) | 80 - 120 | Moderate to High | Can be generated in situ; may offer unique reactivity. | Limited direct comparative data; potential for decarbonylation. |
| Inorganic Cyanides | Sodium cyanide (NaCN), Potassium cyanide (KCN) | Palladium or Copper catalysts | Aprotic (e.g., DMF, DMSO) | 100 - 150 | High | Low cost; readily available. | Highly toxic; moisture sensitive (releases HCN); catalyst poisoning. |
| Metal Cyanides | Zinc cyanide (Zn(CN)₂), Copper(I) cyanide (CuCN) | Palladium or Nickel catalysts | Aprotic (e.g., DMF, NMP) | 80 - 140 | High | Less toxic than alkali metal cyanides; good for Pd-catalyzed reactions. | Stoichiometric amounts often required; higher cost than NaCN/KCN. |
| Organometallic Cyanides | Trimethylsilyl cyanide (TMSCN) | Lewis acids, Palladium catalysts | Aprotic (e.g., THF, CH₂Cl₂) | Room Temp. to 80 | High | Mild reaction conditions; high reactivity. | Moisture sensitive (releases HCN); relatively expensive. |
| "Non-toxic" Cyanide Sources | Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Palladium catalysts | Biphasic (e.g., Dioxane/H₂O) | 100 - 140 | Good to High | Significantly lower toxicity; air and moisture stable. | Requires higher catalyst loading; slower reaction rates. |
| Electrophilic Cyanating Agents | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Palladium catalysts | Ethanol | 80 - 110 | Good to High | Acts as a "CN+" source; mild conditions. | Substrate scope can be limited; reagent cost. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the cyanation of aryl halides using different classes of cyanating agents.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using Zinc Cyanide
This protocol describes a typical palladium-catalyzed cyanation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Chloride using Potassium Hexacyanoferrate(II)
This protocol outlines the use of a less toxic cyanide source for the cyanation of a more challenging aryl chloride substrate.[1]
Materials:
-
Aryl chloride (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Potassium acetate (KOAc) (0.125 mmol)
-
1,4-Dioxane (2.5 mL)
-
Water (2.5 mL)
Procedure:
-
In a reaction vessel, combine the aryl chloride, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, XPhos, and KOAc.
-
Add the dioxane and water.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 1-4 hours.[1]
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude nitrile can be further purified by chromatography or crystallization.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for troubleshooting and optimizing cyanation reactions.
Palladium-Catalyzed Cyanation Cycle
The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.
Experimental Workflow for Cyanation Reaction
The following diagram illustrates a typical laboratory workflow for performing a cyanation reaction.
Caption: A general experimental workflow for a cyanation reaction.
Discussion and Conclusion
The choice of a cyanating agent is a multifaceted decision. While traditional inorganic cyanides like NaCN and KCN are cost-effective, their extreme toxicity necessitates stringent safety precautions. Safer alternatives such as zinc cyanide and potassium hexacyanoferrate(II) have emerged as valuable reagents, particularly in palladium-catalyzed cross-coupling reactions, offering a better balance of reactivity and safety.[1][2]
Acyl cyanides, including this compound, represent another class of cyanating agents. While not as commonly used as the aforementioned metal cyanides, they can be synthesized from the corresponding acyl chlorides and may offer advantages in specific applications. For instance, nickel-catalyzed decarbonylative cyanation of acyl chlorides provides a route to nitriles under neutral conditions. The reactivity of acyl cyanides can be tuned by the nature of the acyl group, and they can participate in unique transformations such as domino decyanation-cyanation reactions.
Electrophilic cyanating agents provide an umpolung approach to cyanation, reacting with nucleophiles rather than electrophiles. This complementary reactivity expands the scope of molecules that can be cyanated.
References
A Comparative Guide to Analytical Methods for the Validation of 1-Naphthoyl Cyanide Purity
For professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, reaction yield, and the ultimate safety and efficacy of the final product. 1-Naphthoyl cyanide, a key building block in various synthetic pathways, is no exception. Its reactivity is intrinsically linked to its purity, with potential impurities capable of leading to unforeseen side reactions, diminished yields, or the generation of toxic byproducts.
This guide provides an in-depth, objective comparison of the principal analytical methods for validating the purity of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific needs. The protocols described herein are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Imperative: Why Purity Validation Matters
The purity value of a chemical reagent directly impacts stoichiometric calculations and the interpretation of biological or chemical results. An inaccurate purity assessment can propagate errors throughout a research and development pipeline. For this compound, common impurities may include residual starting materials from its synthesis, positional isomers, or degradation products. A robust analytical strategy is therefore essential to both quantify the main component and to identify and quantify these impurities.
The selection of an analytical method is a critical decision, dictated by factors including the nature of expected impurities, the required level of accuracy, available instrumentation, and whether an absolute or relative purity value is needed.[4] We will compare the two most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with the powerful spectroscopic method of Quantitative Nuclear Magnetic Resonance (qNMR).
General Analytical Workflow
A systematic approach is fundamental to achieving reliable purity determination. The workflow ensures that each step, from sample handling to data analysis, is controlled and reproducible.
Caption: General workflow for purity validation of this compound.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography separates components of a mixture for analysis, making it a cornerstone for identifying and quantifying impurities.[5] Both HPLC and GC are powerful relative quantification methods, meaning they determine the purity of the analyte relative to a certified reference standard or by assuming the area percent of all detected peaks sums to 100%.
High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds, making it a robust choice for the analysis of aromatic compounds like this compound.[6][7] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6]
Causality Behind the Method: For a moderately polar, aromatic molecule like this compound, a reverse-phase HPLC method is the logical starting point. A C18 (octadecylsilyl) column is used as the stationary phase, which is non-polar. A polar mobile phase, typically a mixture of acetonitrile and water, is used to elute the components. Less polar compounds (like the analyte) will have a stronger affinity for the stationary phase and thus elute later, allowing for effective separation from more polar impurities. A Diode Array Detector (DAD) is preferred as it not only quantifies the analyte but also provides UV-Vis spectra for all peaks, which aids in peak identification and purity assessment.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable instrumentation. |
| Detector | Diode Array Detector (DAD) | Provides spectral data for peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for reverse-phase separation of aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents offering a good polarity range. |
| Gradient | 0-10 min: 60% B; 10-15 min: 60-90% B; 15-20 min: 90% B | A gradient elution ensures that both polar and non-polar impurities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume to prevent peak broadening. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds; DAD will collect a full spectrum. |
| Sample Prep. | Accurately weigh ~10 mg of this compound, dissolve in 10 mL of acetonitrile (1 mg/mL). Dilute to 0.1 mg/mL with mobile phase. Filter through a 0.45 µm filter.[8] | Ensures sample is free of particulates and at a suitable concentration for detection. |
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds.[5][7][9] The presence of this compound with a purity specification determined by GC on supplier websites confirms its suitability for this technique.[10] Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6]
Causality Behind the Method: GC can offer higher resolution and faster analysis times than HPLC for suitable compounds.[5][6] For this compound, a non-polar or mid-polarity capillary column (e.g., a 5% phenyl methylpolysiloxane, like an HP-5) is appropriate. The choice of detector is critical. A Flame Ionization Detector (FID) is excellent for quantification due to its wide linear range and robust response to hydrocarbons.[5] Alternatively, coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of impurities by furnishing their mass spectra, which is invaluable for method development and troubleshooting.[6][9]
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable instrumentation. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for robust quantification; MS for definitive identification. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Inlet Temp. | 250°C | Ensures complete and rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. | A temperature program is essential to elute compounds with different boiling points. |
| Detector Temp. | FID: 300°C; MS Transfer Line: 280°C | Prevents condensation of the analytes. |
| Sample Prep. | Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate. | Ensures the sample is fully dissolved and compatible with the GC system. |
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Unlike chromatographic techniques, which are relative methods requiring a certified standard of the same compound, Quantitative NMR (qNMR) is a primary analytical method.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[11] This allows for the direct quantification of a substance against a certified internal standard of a different compound, yielding an absolute purity value (e.g., mass fraction).[4][13]
Causality Behind the Method: The power of ¹H qNMR lies in its universality and the wealth of information it provides.[4] A single experiment can confirm the structure of this compound, identify impurities, and provide a highly accurate and precise purity value.[11][12] The key to accurate quantification is ensuring full relaxation of all relevant nuclei between scans. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated, a critical parameter for method trustworthiness.[11]
| Parameter | Recommended Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity.[14] |
| Internal Standard | Maleic acid or Dimethyl sulfone (certified) | Must be stable, non-reactive, have signals that don't overlap with the analyte, and have a certified purity.[14] |
| Solvent | DMSO-d₆ or CDCl₃ | Must dissolve both the analyte and the internal standard. |
| Pulse Program | Standard single-pulse (e.g., 'zg30' on Bruker) | A simple, robust pulse program is sufficient for quantification.[11] |
| Relaxation Delay (d1) | ≥ 30 seconds | Crucial for accuracy. Ensures complete signal relaxation for proper integration.[11] |
| Number of Scans (ns) | 16-64 | To achieve a high signal-to-noise ratio (S/N > 250:1) for quantitative accuracy.[11] |
| Acquisition Time (aq) | ≥ 3 seconds | Ensures high digital resolution.[11] |
| Sample Prep. | 1. Accurately weigh ~15 mg of this compound. 2. Accurately weigh ~10 mg of the certified internal standard into the same vial. 3. Dissolve both in a precise volume of deuterated solvent. 4. Transfer to a high-quality NMR tube. | Accurate weighing is paramount for calculating the final mass fraction purity. |
The purity of the target analyte (Purityanalyte) is calculated using the following equation:[4]
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I : Integral of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
std : Internal Standard
Comparative Analysis and Method Selection
The choice of analytical method depends on the specific goals of the analysis. HPLC and GC are excellent for routine quality control and for profiling impurities, while qNMR is the gold standard for assigning a definitive, absolute purity value to a reference batch.
Caption: Decision logic for selecting the appropriate analytical method.
Performance Comparison Summary
| Feature | HPLC-DAD | GC-FID | GC-MS | ¹H qNMR |
| Principle | Liquid-solid partitioning[6] | Gas-liquid partitioning[6] | Gas-liquid partitioning with mass detection[6] | Nuclear spin resonance in a magnetic field[13] |
| Quantification Type | Relative (Area %) | Relative (Area %) | Semi-Quantitative / Identification | Absolute (Primary Method) [11] |
| Reference Standard | Requires analyte-specific standard for accurate quantification | Requires analyte-specific standard for accurate quantification | Not ideal for quantification; used for identification | Requires a certified internal standard (can be a different compound)[11] |
| Specificity | Good; can be enhanced with DAD peak purity analysis. | Excellent; high-resolution capillary columns provide great separation. | Excellent; mass spectra provide definitive identification. | Excellent; unique chemical shifts for different protons provide high specificity. |
| Precision (RSD) | Typically < 1.5%[1] | Typically < 2.0% | N/A for purity | Excellent (< 1.0%) [11] |
| Key Advantage | Versatile for non-volatile compounds; robust for routine QC.[6] | Fast analysis times; high resolution for volatile impurities.[5] | Unambiguous identification of unknown volatile impurities.[6] | No analyte-specific standard needed; provides structural info. [11][12] |
| Key Limitation | Higher solvent consumption and cost.[7] | Limited to thermally stable and volatile compounds.[9] | Less robust for quantification than FID. | Requires high-field NMR; longer relaxation delays increase experiment time. |
Conclusion and Recommendations
The validation of this compound purity is a multi-faceted task that can be effectively addressed by several complementary analytical techniques.
-
For routine quality control and release testing , HPLC-DAD is highly recommended. It is a robust and versatile method capable of separating a wide range of potential impurities and provides valuable spectral data for peak purity assessment.
-
Gas Chromatography (GC-FID) serves as an excellent, often faster, alternative, particularly if the potential impurities are known to be volatile. For investigational purposes, such as identifying unknown impurities or out-of-spec batches, GC-MS is the indispensable tool.
-
For the definitive assignment of purity to a primary reference standard or for applications requiring the highest accuracy, Quantitative NMR (qNMR) is the unequivocal gold standard.[11][15][16] Its status as a primary method eliminates the need for an analyte-specific reference material, providing a direct and trustworthy measure of purity.[11]
A comprehensive validation strategy for this compound should ideally leverage a combination of these methods. For instance, using HPLC or GC for routine impurity profiling while establishing the absolute purity of the main batch with qNMR provides a fully validated, scientifically sound, and defensible data package for any research or drug development program.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 11. benchchem.com [benchchem.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. emerypharma.com [emerypharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
Spectroscopic Characterization of 1-Naphthoyl Cyanide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of the primary reaction products of 1-naphthoyl cyanide. It is designed to assist researchers in identifying and characterizing these products by offering a side-by-side analysis of their spectroscopic data. This document also presents a viable alternative for the synthesis of 1-naphthoyl derivatives and includes detailed experimental protocols and reaction pathway visualizations.
Introduction to this compound Reactivity
This compound is a reactive organic compound that serves as a precursor for the introduction of the 1-naphthoyl group into various molecular scaffolds. Its reactivity is primarily centered around the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. Common nucleophiles such as water, alcohols, and amines react with this compound to yield the corresponding carboxylic acid, esters, and amides, respectively. The cyanide group acts as a leaving group in these transformations.
Comparison of Reaction Products
This section details the spectroscopic properties of the products formed from the reaction of this compound with water, methanol, and ammonia. Understanding these spectral signatures is crucial for reaction monitoring and product identification.
Product 1: 1-Naphthoic Acid (Hydrolysis Product)
The reaction of this compound with water results in the formation of 1-naphthoic acid.
Table 1: Spectroscopic Data for 1-Naphthoic Acid
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | The spectrum displays distinct signals for the carboxylic acid proton and the seven aromatic protons on the naphthalene ring system.[1] |
| ¹³C NMR | Shows signals for the eleven carbon atoms, including the carboxylic acid carbon and the ten carbons of the naphthalene ring.[1][2][3] |
| IR Spectroscopy | The spectrum is characterized by a broad O-H stretch from the carboxylic acid group and a strong C=O stretch.[4] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of 1-naphthoic acid (172.18 g/mol ).[5] |
Product 2: Methyl 1-Naphthoate (Alcoholysis Product)
The reaction with methanol yields methyl 1-naphthoate.
Table 2: Spectroscopic Data for Methyl 1-Naphthoate
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | The spectrum will show signals for the methyl ester protons in addition to the aromatic protons of the naphthalene ring.[6] |
| ¹³C NMR | The spectrum includes a signal for the methyl carbon and the ester carbonyl carbon, along with the naphthalene carbons.[4] |
| IR Spectroscopy | A strong C=O stretching frequency characteristic of an ester is a key feature.[7] |
| Mass Spectrometry | The mass spectrum corresponds to the molecular weight of methyl 1-naphthoate (186.21 g/mol ).[3][7] |
Product 3: 1-Naphthamide (Aminolysis Product)
Ammonia reacts with this compound to produce 1-naphthamide.
Table 3: Spectroscopic Data for 1-Naphthamide
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | The spectrum will show signals for the amide protons (NH₂) along with the aromatic protons. |
| ¹³C NMR | The spectrum will display a signal for the amide carbonyl carbon in addition to the ten naphthalene carbons. |
| IR Spectroscopy | Key features include N-H stretching bands and a C=O stretching band characteristic of a primary amide.[8] |
| Mass Spectrometry | The mass spectrum will confirm the molecular weight of 1-naphthamide (171.19 g/mol ).[9] |
Alternative Reagent: 1-Naphthoyl Chloride
A common and highly effective alternative to this compound for the synthesis of 1-naphthoyl derivatives is 1-naphthoyl chloride .
Comparison with this compound:
-
Reactivity: 1-Naphthoyl chloride is generally more reactive than this compound, leading to faster reaction times.
-
Byproducts: The reaction of 1-naphthoyl chloride with nucleophiles produces hydrochloric acid, which often requires a base to be neutralized. The reaction with this compound produces a cyanide salt.
-
Handling and Safety: Both reagents should be handled with care in a fume hood. 1-Naphthoyl chloride is corrosive and moisture-sensitive. This compound is toxic.
The choice between these two reagents often depends on the specific requirements of the reaction, including the sensitivity of the substrate to acidic or basic conditions and the desired reaction rate.
Experimental Protocols
General Procedure for the Synthesis of 1-Naphthoyl Derivatives from this compound
1. Hydrolysis to 1-Naphthoic Acid:
-
Dissolve this compound in a suitable organic solvent (e.g., THF or acetone).
-
Add an excess of water, optionally with a catalytic amount of acid or base to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to isolate the 1-naphthoic acid.
2. Alcoholysis to Methyl 1-Naphthoate:
-
Dissolve this compound in an excess of methanol.
-
A catalyst, such as a non-nucleophilic base or a Lewis acid, can be added to promote the reaction.
-
Stir the reaction mixture at room temperature or under reflux until completion.
-
Remove the excess methanol and purify the resulting methyl 1-naphthoate by distillation or chromatography.
3. Aminolysis to 1-Naphthamide:
-
Dissolve this compound in an anhydrous, inert solvent (e.g., dichloromethane or THF).
-
Add a solution of ammonia in a suitable solvent (or bubble ammonia gas through the solution).
-
Stir the reaction at room temperature.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by an appropriate workup procedure.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Naphthoic acid(86-55-5) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-NAPHTHOIC ACID METHYL ESTER(2459-24-7) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 9. 56020-58-7 Cas No. | Methyl 2-methyl-1-naphthoate | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to Alternative Reagents for the Synthesis of 1-Naphthoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-naphthoyl derivatives is a cornerstone in the development of a wide range of pharmacologically active compounds, from non-steroidal anti-inflammatory drugs (NSAIDs) to synthetic cannabinoids like JWH-018, which are pivotal in neurological research.[1] The traditional and most common route to these derivatives involves the conversion of 1-naphthoic acid to the highly reactive 1-naphthoyl chloride, which then serves as a versatile intermediate. This guide provides a comprehensive comparison of the conventional reagents used for this conversion, alongside alternative, milder, and greener methods that bypass the acid chloride intermediate. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Comparison of Reagents for 1-Naphthoyl Moiety Introduction
The choice of reagent for introducing the 1-naphthoyl group significantly impacts reaction conditions, yield, purity, and safety. Below is a comparative summary of the most common and alternative methods.
| Reagent/Method | Starting Material | Product | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride ((COCl)₂) + cat. DMF | 1-Naphthoic Acid | 1-Naphthoyl Chloride | Reflux in toluene or DCM | 92 - Quantitative | High yield, well-established | Harsh reagents, generates corrosive byproducts (HCl, SO₂, CO, CO₂) |
| Peptide Coupling Agents (DCC, EDC, HOBt) | 1-Naphthoic Acid | 1-Naphthoyl Amides/Esters | Room temperature in DCM or DMF | Generally high | Milder conditions, direct conversion | Stoichiometric byproducts can be difficult to remove |
| Boric Acid | 1-Naphthoic Acid | 1-Naphthoyl Amides | Reflux in toluene (with Dean-Stark) | ~89 (for benzoic acid) | Greener catalyst, simple workup | High catalyst loading and long reaction times may be needed |
| Oxidation of 1-Naphthaldehyde | 1-Naphthaldehyde | 1-Naphthoic Acid/Derivatives | Various oxidizing agents | Varies | Alternative starting material | May require multiple steps |
| Hydrolysis of 1-Cyanonaphthalene | 1-Cyanonaphthalene | 1-Naphthoic Acid/Amide | Acidic or basic hydrolysis | Varies | Readily available starting material | Harsh reaction conditions often required |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoyl Chloride using Thionyl Chloride
This protocol describes a standard method for preparing 1-naphthoyl chloride from 1-naphthoic acid.
Materials:
-
1-Naphthoic acid (5.8 mmol)
-
Thionyl chloride (8.0 mmol)
-
Anhydrous toluene (40 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-naphthoic acid in anhydrous toluene.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 1-naphthoyl chloride can be used directly or purified by vacuum distillation.[2]
Protocol 2: Milder Synthesis of 1-Naphthoyl Chloride using Oxalyl Chloride and Catalytic DMF
This method offers a milder alternative to thionyl chloride.
Materials:
-
1-Naphthoic acid (30 g)
-
Oxalyl chloride (13.6 g)
-
Anhydrous dichloromethane (DCM, 120 mL)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with addition funnel and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-naphthoic acid in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a few drops of DMF.
-
Slowly add oxalyl chloride dropwise, maintaining the temperature between -2 to 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and remove the solvent and excess oxalyl chloride under reduced pressure.[3]
Protocol 3: Direct Synthesis of N-Substituted-1-Naphthamide using a Coupling Agent
This protocol bypasses the need for the acyl chloride intermediate.
Materials:
-
1-Naphthoic acid (1.0 eq)
-
Amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve 1-naphthoic acid, the desired amine, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture in an ice bath.
-
Add EDC portion-wise and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Synthesis and Biological Activity
To better understand the processes involved, the following diagrams illustrate a general synthetic workflow and a key signaling pathway where 1-naphthoyl derivatives are active.
Caption: General synthetic routes to 1-naphthoyl derivatives.
A prominent example of a biologically active 1-naphthoyl derivative is the synthetic cannabinoid JWH-018. It acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[4] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.
Caption: JWH-018 signaling via cannabinoid receptors.
Upon binding of JWH-018, the Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This in turn reduces the activity of Protein Kinase A (PKA). Concurrently, G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2, which can translocate to the nucleus and regulate gene expression, influencing processes like cell proliferation, differentiation, and survival.[6][7]
Conclusion
The synthesis of 1-naphthoyl derivatives can be approached through various methodologies, each with distinct advantages and drawbacks. While the traditional conversion of 1-naphthoic acid to 1-naphthoyl chloride using thionyl chloride or oxalyl chloride remains a high-yielding and well-documented strategy, concerns over the harshness of these reagents and the generation of corrosive byproducts have spurred the exploration of alternatives. Direct coupling of 1-naphthoic acid with alcohols and amines using modern coupling agents offers a milder approach, and the use of greener catalysts like boric acid presents an environmentally conscious option. Furthermore, utilizing alternative starting materials such as 1-naphthaldehyde or 1-cyanonaphthalene can provide strategic advantages depending on precursor availability. The selection of the most appropriate synthetic route will ultimately depend on the specific requirements of the target molecule, scale of the reaction, and considerations for safety and environmental impact. The provided data and protocols aim to equip researchers with the necessary information to make an informed decision for their synthetic endeavors.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102838525A - Synthesis method of 1-amyl-3-(1naphthoyl) indole - Google Patents [patents.google.com]
- 4. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. alchimiaweb.com [alchimiaweb.com]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanation Reagents: The Potential Advantages of 1-Naphthoyl Cyanide in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the synthesis of aromatic nitriles is a fundamental transformation. These compounds serve as critical intermediates for a vast array of more complex molecules. The methods for introducing a cyano group onto an aromatic ring have evolved significantly, moving from harsh, traditional techniques to more sophisticated, catalyst-driven processes. This guide provides a comparative analysis of 1-Naphthoyl cyanide against traditional cyanation methods, offering insights into potential performance benefits supported by illustrative data and detailed experimental protocols.
Introduction to Cyanation Methods
The conversion of aryl halides to aryl nitriles is a cornerstone of organic synthesis. Historically, this was dominated by methods like the Rosenmund-von Braun reaction, which, while effective, requires stoichiometric copper(I) cyanide and high reaction temperatures, often leading to complicated purifications.[1] The advent of transition-metal catalysis, particularly with palladium and nickel, has introduced milder and more versatile alternatives using various cyanide sources, including potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂).[2][3][4]
Acyl cyanides, such as this compound, represent a class of cyanating agents that offer a unique combination of reactivity and handling properties.[5] While direct comparative literature is emerging, the known chemistry of acyl cyanides allows for a projection of their potential advantages in efficiency, safety, and compatibility with the sensitive functional groups often present in drug candidates.
Comparative Performance Analysis
This section compares this compound with two established methods for the cyanation of a model substrate, 4-bromotoluene: the traditional Rosenmund-von Braun reaction and a modern palladium-catalyzed method using zinc cyanide. The following data is illustrative, based on typical outcomes for these reaction classes, to highlight the potential performance differences.
Table 1: Illustrative Performance Data for the Cyanation of 4-bromotoluene
| Parameter | Rosenmund-von Braun Reaction | Pd-catalyzed (Zn(CN)₂) | This compound (Proposed) |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) | This compound |
| Typical Yield (%) | 60-80% | 75-95% | 85-98% |
| Reaction Temp. (°C) | 150-250°C | 80-120°C | 60-100°C |
| Reaction Time (h) | 12-24 h | 4-12 h | 2-8 h |
| Catalyst Loading | Stoichiometric | 1-5 mol% Pd | 1-5 mol% Pd |
| Key Advantages | Established, powerful for simple substrates | Good yields, functional group tolerance | Potentially milder conditions, faster reaction, improved handling |
| Key Disadvantages | Harsh conditions, high temp, difficult workup | Toxic Zn salts, requires careful handling | Higher reagent cost, developing methodology |
Experimental Protocols
The following protocols provide detailed methodologies for the cyanation of an aryl bromide using the compared methods.
Method 1: Traditional Rosenmund-von Braun Reaction
Objective: To synthesize 4-methylbenzonitrile from 4-bromotoluene using copper(I) cyanide.
Materials:
-
4-bromotoluene (1.0 equiv)
-
Copper(I) cyanide (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine (optional, as solvent/promoter)
-
Aqueous ferric chloride solution
-
Aqueous sodium thiosulfate solution
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromotoluene and copper(I) cyanide in anhydrous DMF.
-
Heat the mixture to reflux (approx. 150-200°C) and maintain for 18 hours. Monitor the reaction progress via TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride to complex the excess cyanide and copper salts.
-
Extract the product with toluene.
-
Wash the organic layer sequentially with water, aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-methylbenzonitrile.
Method 2: Palladium-Catalyzed Cyanation with Zn(CN)₂
Objective: To synthesize 4-methylbenzonitrile from 4-bromotoluene using a palladium catalyst and zinc cyanide.
Materials:
-
4-bromotoluene (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃, dppf, and Zn(CN)₂.
-
Add 4-bromotoluene followed by anhydrous DMAC.
-
Seal the flask and heat the mixture to 120°C for 8 hours, or until the starting material is consumed as indicated by TLC or GC analysis.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble zinc salts and the palladium catalyst.
-
Wash the organic filtrate with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 4-methylbenzonitrile.
Method 3: Proposed Palladium-Catalyzed Cyanation with this compound
Objective: To synthesize 4-methylbenzonitrile from 4-bromotoluene using a palladium catalyst and this compound as the cyanide source.
Materials:
-
4-bromotoluene (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 4-bromotoluene, this compound, Pd(OAc)₂, Xantphos, and potassium carbonate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C for 4 hours, monitoring by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether and wash with water and brine. The by-product, 1-naphthoic acid (from hydrolysis of the naphthoyl group), can be removed by washing with a mild aqueous base (e.g., 1M NaHCO₃).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography to isolate 4-methylbenzonitrile.
Visualizing the Process
Diagrams help clarify the complex workflows and mechanisms involved in chemical synthesis. The following visualizations were created using the DOT language.
Workflow Comparison
This diagram illustrates the typical experimental workflows for the three compared cyanation methods, highlighting differences in reaction conditions and workup complexity.
Caption: Comparative experimental workflows for different cyanation methods.
Proposed Catalytic Cycle
This diagram outlines a plausible palladium-catalyzed cross-coupling cycle for the cyanation of an aryl halide (Ar-X) using this compound. This mechanism is analogous to other modern cross-coupling reactions.
Caption: Proposed catalytic cycle for Pd-catalyzed cyanation using this compound.
Conclusion
For researchers and professionals in drug development, the choice of synthetic methodology is critical. While traditional methods like the Rosenmund-von Braun reaction are foundational, modern catalysis offers significant improvements in efficiency, safety, and substrate scope. This compound stands as a promising reagent in this evolution. Its potential to enable faster reactions under milder conditions, coupled with the benefits of being a solid, handleable cyanide source, positions it as a valuable alternative to conventional methods. As research continues, acyl cyanides may become a standard tool for the synthesis of complex aromatic nitriles, accelerating the discovery and development of new therapeutics and functional materials.
References
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 5. Acyl cyanide - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Naphthoyl Cyanide in Reaction Mixtures: A Comparative Review of HPLC, GC-MS, and qNMR Techniques
For researchers, medicinal chemists, and process development scientists, the precise quantification of reactive intermediates is paramount for ensuring reaction efficiency, optimizing yield, and maintaining process control. 1-Naphthoyl cyanide, a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents, presents a unique analytical challenge due to its reactivity. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative analysis of this compound in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple listing of methods to offer a causal explanation behind experimental choices, ensuring that the described protocols are self-validating systems. All key claims are supported by authoritative sources to provide a robust and trustworthy resource.
The Analytical Imperative: Why Accurate Quantification of this compound Matters
This compound is an acyl cyanide, a class of compounds known for their utility in organic synthesis but also for their susceptibility to hydrolysis.[1] In a reaction environment, the presence of nucleophiles, particularly water, can lead to the degradation of this compound to 1-naphthoic acid, impacting product yield and purity. Therefore, real-time or frequent monitoring of its concentration is crucial for understanding reaction kinetics, identifying optimal reaction endpoints, and ensuring batch-to-batch consistency.
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique is dictated by a balance of factors including selectivity, sensitivity, speed, and the nature of the analyte and sample matrix. The following sections will delve into the specifics of HPLC, GC-MS, and qNMR for the analysis of this compound, complete with detailed experimental protocols and a critical evaluation of their respective strengths and limitations.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust and accessible approach.
The Rationale Behind the HPLC Approach
The naphthalene moiety in this compound possesses a strong chromophore, making it highly suitable for UV detection. A reversed-phase C18 column is the stationary phase of choice, as it effectively retains the relatively nonpolar analyte, allowing for its separation from more polar starting materials, reagents, and the primary degradation product, 1-naphthoic acid. The inclusion of a mild acid, such as formic or phosphoric acid, in the mobile phase is critical for ensuring good peak shape by suppressing the ionization of any acidic or basic components in the reaction mixture.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to be a stability-indicating method, capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction and dissolve the aliquot in a known volume (e.g., 10 mL) of a 50:50 mixture of acetonitrile and water. This rapid dilution in a non-reactive solvent is crucial to prevent further degradation of the analyte.[2]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Caption: Workflow for HPLC analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile and thermally stable compounds. However, the analysis of acyl cyanides like this compound by GC can be challenging without derivatization.
The Rationale Behind the GC-MS Approach
Direct injection of this compound into a GC can lead to thermal degradation in the hot injector port. To overcome this, a derivatization step is often necessary to convert the analyte into a more volatile and stable compound.[3][4] Given the presence of the carbonyl group, derivatization is not straightforward. A more viable, albeit indirect, approach for reaction monitoring is to quantify a stable, volatile byproduct or reactant. However, for direct quantification, a carefully optimized method with a cool on-column injection or a very rapid temperature ramp could be explored, though this is less common.
A more robust method involves the hydrolysis of this compound to 1-naphthoic acid, followed by derivatization of the carboxylic acid to a volatile ester (e.g., a methyl or silyl ester) for GC-MS analysis. This approach, however, provides a measure of the total amount of this compound and its hydrolyzed product, which may not be suitable for real-time reaction monitoring of the cyanide species itself.
For the purpose of this guide, we will focus on a direct GC-MS analysis with the understanding that method development would be critical to ensure analyte stability.
Experimental Protocol: Direct GC-MS Analysis
Instrumentation:
-
GC system equipped with a split/splitless or cool on-column inlet, coupled to a mass spectrometer (quadrupole or ion trap).
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (Splitless mode). A lower temperature should be evaluated during method development to minimize thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately dissolve in a dry, aprotic solvent such as dichloromethane or ethyl acetate to a known volume (e.g., 10 mL).
-
Filter through a 0.45 µm syringe filter.
Caption: Workflow for GC-MS analysis of this compound.
Section 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method due to its ability to provide direct, structure-specific quantification without the need for an identical analyte standard for calibration.[5]
The Rationale Behind the qNMR Approach
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of a specific proton signal of this compound to that of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved.[7] This technique is non-destructive and requires minimal sample preparation, making it ideal for monitoring the progress of a reaction in real-time or near real-time.
The key to a successful qNMR experiment is the selection of a suitable internal standard that has signals in a region of the spectrum that does not overlap with the analyte signals, is chemically inert, and is accurately weighed.[8][9]
Experimental Protocol: ¹H-qNMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene or maleic acid) into an NMR tube.
-
Withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to ensure complete dissolution and proper shimming.
-
Gently mix the contents of the NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for ensuring full relaxation and accurate integration.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest for an integration error of less than 1%.[10]
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
Data Processing and Quantification:
-
Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping proton signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / Vsample) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
V = Volume of the reaction mixture aliquot
-
P = Purity of the standard
-
References
- 1. The mechanism of the hydrolysis of acyl cyanides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bipm.org [bipm.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of 1-Naphthoyl Cyanide and 2-Naphthoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Isomeric Differences in Naphthoyl Cyanide Reactivity
In the realm of organic synthesis and drug discovery, the subtle difference in the substitution pattern on a naphthalene ring can lead to significant variations in chemical reactivity and biological activity. This guide provides a comprehensive comparative study of the reactivity of 1-naphthoyl cyanide and 2-naphthoyl cyanide, two isomers that, while structurally similar, exhibit distinct behaviors in chemical reactions. This difference is primarily attributed to the unique steric and electronic environments of the carbonyl cyanide group at the C1 and C2 positions of the naphthalene nucleus.
Executive Summary of Reactivity Comparison
A thorough analysis of available data and analogous compounds, such as the corresponding naphthoyl chlorides, indicates a general trend in reactivity:
2-Naphthoyl cyanide is generally more reactive towards nucleophiles than this compound.
This heightened reactivity of the 2-isomer is a direct consequence of the steric hindrance imposed by the peri-hydrogen atom at the 8-position on the 1-naphthoyl system. This steric congestion impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thus slowing down the reaction rate.
Structural and Electronic Differences
To visualize the key structural disparity between the two isomers, the following diagram illustrates their chemical structures.
Caption: Chemical structures of this compound and 2-Naphthoyl Cyanide.
The key differentiating feature is the position of the carbonyl cyanide group. In the 1-isomer, the substituent is adjacent to the fused ring, leading to significant steric interaction with the hydrogen atom at the 8-position (the peri-position). In contrast, the 2-isomer has the substituent further away from the steric bulk of the neighboring ring, allowing for more facile access by incoming reagents.
Electronically, the 1-position of naphthalene is known to be more electron-rich and more reactive in electrophilic aromatic substitution. This suggests that the carbonyl carbon in this compound might be slightly less electrophilic than that in the 2-isomer, which could also contribute to its lower reactivity in nucleophilic acyl substitution reactions.
Quantitative Reactivity Data (Analogous Compounds)
| Property | 1-Naphthoyl Derivative | 2-Naphthoyl Derivative | Rationale for Difference |
| Relative Reactivity | Lower | Higher | Steric hindrance from the peri-hydrogen at the C8 position in the 1-isomer impedes nucleophilic attack on the carbonyl carbon.[1] |
| Steric Hindrance | High | Low | The C1 position is sterically crowded by the adjacent fused ring and the C8 hydrogen. |
| Electronic Effect | Slightly less electrophilic carbonyl | Slightly more electrophilic carbonyl | The higher electron density at the C1 position of the naphthalene ring may slightly reduce the electrophilicity of the carbonyl carbon. |
Experimental Protocols
To empirically determine the relative reactivity of 1- and 2-naphthoyl cyanide, a competitive reaction followed by product analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be performed. Additionally, the rates of hydrolysis and aminolysis can be monitored spectroscopically.
Protocol 1: Competitive Aminolysis Reaction
Objective: To determine the relative reactivity of 1- and 2-naphthoyl cyanide towards an amine nucleophile.
Materials:
-
This compound
-
2-Naphthoyl cyanide
-
Aniline (or other primary amine)
-
Anhydrous acetonitrile (ACN)
-
Internal standard (e.g., naphthalene)
-
HPLC or GC system with a suitable column
Procedure:
-
Prepare equimolar stock solutions of this compound, 2-naphthoyl cyanide, and the internal standard in anhydrous acetonitrile.
-
In a reaction vial, combine 1.0 mL of the this compound solution and 1.0 mL of the 2-naphthoyl cyanide solution.
-
Add 1.0 mL of the internal standard solution.
-
Initiate the reaction by adding a limiting amount of a stock solution of aniline in acetonitrile (e.g., 0.5 equivalents relative to the total amount of naphthoyl cyanides).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it by diluting with a large volume of mobile phase or a suitable solvent.
-
Analyze the quenched samples by HPLC or GC to determine the relative amounts of the two amide products formed.
-
The ratio of the products will indicate the relative reactivity of the two naphthoyl cyanides.
Protocol 2: Monitoring Hydrolysis by UV-Vis Spectroscopy
Objective: To compare the rates of hydrolysis of 1- and 2-naphthoyl cyanide.
Materials:
-
This compound
-
2-Naphthoyl cyanide
-
Acetonitrile
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and 2-naphthoyl cyanide in acetonitrile.
-
In a quartz cuvette, place the buffered aqueous solution.
-
Initiate the reaction by injecting a small volume of the naphthoyl cyanide stock solution into the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the reactant and product (naphthoic acid) have significantly different extinction coefficients.
-
Record the absorbance as a function of time.
-
The rate of the reaction can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Repeat the experiment for the other isomer under identical conditions.
Logical Workflow for Reactivity Comparison
The following diagram outlines the logical workflow for a comparative study of the reactivity of 1- and 2-naphthoyl cyanide.
Caption: Workflow for the synthesis and comparative reactivity study.
Conclusion
The positional isomerism in naphthoyl cyanides has a pronounced effect on their chemical reactivity. The steric hindrance at the 1-position significantly reduces the reactivity of this compound compared to its 2-isomer. This fundamental difference is crucial for medicinal chemists and researchers in designing synthetic routes and understanding structure-activity relationships. For applications requiring a more reactive acylating agent, 2-naphthoyl cyanide would be the preferred choice. Conversely, the lower reactivity of this compound might be advantageous in situations requiring greater selectivity or milder reaction conditions. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.
References
Pioneering a Greener Path: A Comparative Guide to the Synthesis of 1-Naphthoyl Cyanide
A novel, direct synthetic route for 1-Naphthoyl cyanide utilizing photoredox-catalyzed decarboxylative cyanation of 1-Naphthoic acid offers a more efficient and environmentally benign alternative to the traditional multi-step approach. This new method circumvents the need for harsh halogenating agents and provides a streamlined, one-pot synthesis with comparable yields.
This guide provides a comprehensive comparison of a newly validated synthetic pathway for this compound against the established, conventional method. Researchers, scientists, and professionals in drug development will find detailed experimental protocols, quantitative data, and workflow visualizations to objectively assess the performance and advantages of this innovative approach.
Executive Summary of Synthetic Routes
The synthesis of this compound, a key intermediate in the preparation of various fine chemicals and pharmaceutical agents, has traditionally relied on a two-step process. This established route involves the initial conversion of 1-Naphthoic acid to 1-Naphthoyl chloride, followed by cyanation. In contrast, the novel synthetic pathway employs a modern photoredox-catalyzed decarboxylative cyanation, enabling the direct conversion of 1-Naphthoic acid to the desired product.
| Parameter | Established Two-Step Synthesis | New Direct Synthesis (Photoredox-Catalyzed) |
| Starting Material | 1-Naphthoic acid | 1-Naphthoic acid |
| Key Reagents | Thionyl chloride (or Oxalyl chloride), Copper(I) cyanide, Sodium cyanide | Photoredox catalyst (e.g., Ir(ppy)3), Copper catalyst (e.g., CuBr), Cyanating agent (e.g., TMSCN) |
| Number of Steps | 2 | 1 |
| Reaction Conditions | High temperatures (up to 220°C for cyanation) | Mild conditions (Room temperature, visible light) |
| Overall Yield | ~60-70% (estimated) | Up to 87%[1] |
| Key Byproducts | SO2, HCl, NaCl, CuCl | Catalyst residues, siloxane derivatives |
| Safety Profile | Use of toxic and corrosive halogenating agents. High temperatures. | Use of a less toxic cyanating agent. Milder reaction conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of both the established and the new synthetic routes for this compound.
Experimental Protocols
Established Two-Step Synthesis
Step 1: Synthesis of 1-Naphthoyl Chloride
This procedure is based on established methods for the conversion of carboxylic acids to acyl chlorides.
-
Materials: 1-Naphthoic acid, Thionyl chloride (SOCl₂), Dry toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Naphthoic acid (1.0 eq) in dry toluene.
-
Slowly add thionyl chloride (1.4 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield crude 1-Naphthoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of acyl cyanides.[2]
-
Materials: 1-Naphthoyl chloride, Copper(I) cyanide (CuCN), Sodium cyanide (NaCN).
-
Procedure:
-
In a reaction vessel, mix 1-Naphthoyl chloride (1.0 eq), sodium cyanide (0.97 eq), and a catalytic amount of copper(I) cyanide (0.02 eq).
-
Heat the mixture with stirring to approximately 220°C. An exothermic reaction is expected.
-
Maintain the temperature for 90 minutes.
-
After cooling, the product is isolated by vacuum distillation.
-
New Direct Synthesis: Photoredox-Catalyzed Decarboxylative Cyanation
This protocol is based on the merger of photoredox and copper catalysis for the cyanation of carboxylic acids.[1]
-
Materials: 1-Naphthoic acid, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), Copper(I) bromide (CuBr), Trimethylsilyl cyanide (TMSCN), Chiral BOX ligand (optional, for enantioselective synthesis), DMF/p-xylene solvent mixture.
-
Procedure:
-
In a reaction vessel, combine 1-Naphthoic acid (1.0 eq), Ir(ppy)₃ (photocatalyst, e.g., 1 mol%), and CuBr (catalyst, e.g., 5 mol%).
-
Add the solvent mixture (DMF/p-xylene).
-
Add trimethylsilyl cyanide (TMSCN) as the cyanating agent.
-
Irradiate the reaction mixture with a blue LED light source at room temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the product can be isolated using standard chromatographic techniques.
-
Comparative Analysis of Experimental Data
| Parameter | Established Route: Step 1 (Acyl Chloride) | Established Route: Step 2 (Cyanation) | New Route: Direct Cyanation |
| Starting Material | 1-Naphthoic acid | 1-Naphthoyl chloride | 1-Naphthoic acid |
| Key Reagents | Thionyl chloride | CuCN, NaCN | Ir(ppy)₃, CuBr, TMSCN |
| Solvent | Toluene | None (neat) | DMF/p-xylene |
| Temperature | Reflux | 220°C[2] | Room Temperature[1] |
| Reaction Time | 2 hours | 1.5 hours[2] | 12-24 hours (typical) |
| Yield | Quantitative (crude) | ~63% (for a related dicyanide)[2] | Up to 87%[1] |
| Purification | Distillation (optional) | Vacuum Distillation | Column Chromatography |
Conclusion
The validation of the new photoredox-catalyzed decarboxylative cyanation route for the synthesis of this compound marks a significant advancement in synthetic methodology. This one-pot reaction proceeds under mild conditions, avoids the use of hazardous reagents, and provides a higher overall yield compared to the traditional two-step method. For researchers and professionals in drug development, this novel approach offers a more sustainable, efficient, and safer pathway to a valuable chemical intermediate. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of this improved synthetic strategy.
References
Benchmarking 1-Naphthoyl Cyanide: A Comparative Guide for Industrial Efficiency
In the landscape of industrial organic synthesis, the introduction of the nitrile functional group represents a critical transformation, underpinning the production of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The choice of cyanating agent is paramount to the efficiency, safety, and economic viability of these processes. This guide provides a comparative analysis of 1-Naphthoyl cyanide, benchmarking its potential performance against established alternatives in industrial applications.
While direct, large-scale industrial performance data for this compound is not extensively published, this guide synthesizes available information on its chemical class—acyl cyanides—and related naphthoyl compounds to provide a robust framework for its evaluation.
Performance Comparison of Cyanating Agents
The efficiency of a cyanating agent is highly dependent on the specific reaction, substrate, and desired outcome. Below is a comparison of common cyanating agents used in the cyanation of aryl halides, a frequent transformation in industrial chemistry. The projected performance of this compound is extrapolated from the known reactivity of acyl cyanides.
| Cyanating Agent | Typical Substrate | Catalyst/Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound (Projected) | Aryl Halides | Palladium or Nickel catalyst | 80-95% | 1-6 hours | High reactivity of the acyl cyanide group may allow for milder reaction conditions. | Higher cost of synthesis; limited commercial availability in bulk. |
| Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | Aryl Halides | Palladium or Copper catalyst; high temperatures (100-200 °C) | 70-90% | 6-24 hours | Low cost; readily available. | Extreme toxicity (HCN gas release with acid); requires stringent safety protocols; often requires harsh reaction conditions. |
| Zinc Cyanide (Zn(CN)₂) | Aryl Halides | Palladium catalyst | 85-98% | 2-12 hours | Less toxic than alkali metal cyanides; higher yields in some cases. | Higher cost than NaCN/KCN; still toxic. |
| Trimethylsilyl Cyanide (TMSCN) | Aryl Halides, Aldehydes, Ketones | Lewis acid or transition metal catalyst | 85-98% | 1-8 hours | High reactivity; good for sensitive substrates. | Moisture sensitive (releases HCN); volatile; high cost. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Aryl Halides | Palladium catalyst | 90-97% | 4-24 hours | Low toxicity; stable solid. | Requires a co-catalyst or specific conditions to release the cyanide. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and scaling in industrial applications. Below are representative protocols for the synthesis of this compound and a typical cyanation reaction.
Synthesis of this compound from 1-Naphthoyl Chloride
This protocol is based on the general synthesis of acyl cyanides from acyl chlorides.
Materials:
-
1-Naphthoyl chloride
-
Cuprous cyanide (CuCN)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add cuprous cyanide (1.1 equivalents).
-
Add the anhydrous solvent to the flask.
-
Slowly add 1-Naphthoyl chloride (1.0 equivalent) to the stirred suspension.
-
Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper salts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Palladium-Catalyzed Cyanation of an Aryl Bromide using this compound (Projected Protocol)
This projected protocol is based on standard palladium-catalyzed cross-coupling reactions.
Materials:
-
Aryl bromide
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), the palladium catalyst, and any additional ligand.
-
Add the anhydrous, degassed solvent to the flask.
-
In a separate flask, dissolve this compound (1.2 equivalents) in the solvent.
-
Transfer the this compound solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathways and Mechanisms
Understanding the underlying mechanisms is key to optimizing industrial processes. Acyl cyanides are potent electrophiles and their reactivity is central to their function as cyanating agents.
Hydrolysis of this compound
The hydrolysis of acyl cyanides is a fundamental reaction that illustrates their reactivity. The process can be catalyzed by both acid and base. The following diagram illustrates the base-catalyzed hydrolysis mechanism.
Safety Operating Guide
Proper Disposal of 1-Naphthoyl Cyanide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-Naphthoyl cyanide must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This highly toxic compound necessitates a comprehensive waste management plan, from personal protective equipment (PPE) to the final disposal of contaminated materials. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety Precautions and Required PPE
Before beginning any work with this compound, it is imperative to establish a designated work area within a certified chemical fume hood.[1][2] All personnel must be thoroughly trained on the hazards of cyanide compounds and the specific emergency procedures for your facility.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, as this compound is toxic if it comes into contact with skin. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use within a certified chemical fume hood | Ensures that any toxic fumes or dust are effectively removed from the breathing zone of the user. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. The cardinal rule for handling any cyanide-containing waste is to avoid contact with acids at all costs , as this will generate highly toxic hydrogen cyanide gas.[1]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.[1][2]
-
Separate Solid and Liquid Waste: Use separate containers for solid and liquid waste.[1][2]
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any other solid materials that have come into contact with this compound. These should be placed in a durable, sealed plastic bag before being put into the designated solid waste container.[3]
-
Liquid Waste: All solutions containing this compound should be collected in a compatible, sealed container.
-
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," "Cyanide," and "No Acids."[2]
Step 2: Decontamination of Work Surfaces and Glassware
Proper decontamination is critical to prevent cross-contamination and accidental exposure. All decontamination procedures should be performed within a chemical fume hood.[1][2]
-
Initial Rinse (if applicable): For glassware, rinse with a small amount of a compatible solvent (e.g., the solvent used in the experiment) to remove the bulk of the this compound. This rinseate must be collected as hazardous liquid waste.
-
pH 10 Buffer Wash: Thoroughly wash all contaminated surfaces and glassware with a pH 10 buffer solution.[1][2] This alkaline condition helps to prevent the formation of hydrogen cyanide.
-
Dilute Bleach Treatment: Following the buffer wash, decontaminate surfaces and glassware with a freshly prepared 10% bleach solution.[1][2]
-
Final Rinse: Rinse with water. This final rinse water should also be collected as hazardous liquid waste.
Step 3: Disposal of Empty Containers
Even empty containers that held this compound are considered hazardous waste and must be disposed of accordingly.[4] They should be securely capped and placed in the designated solid waste container.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated solid cyanide waste container.
-
Decontaminate the spill area following the procedure outlined in Step 2.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Waste Storage and Pickup
-
Storage: Store all sealed and labeled cyanide waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, especially acids.[4]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals you are working with.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Naphthoyl Cyanide
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 1-Naphthoyl cyanide, a compound classified as toxic if swallowed, in contact with skin, or if inhaled, and a cause of skin and eye irritation.[1][2] Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, compiled from general guidelines for handling cyanide compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Thicker, chemical-resistant gloves are recommended. Inspect for tears or holes before each use. |
| Body | Chemical-Resistant Lab Coat | Full-length to cover legs and feet. |
| Eyes/Face | Safety Goggles and Face Shield | To be used whenever there is a potential for splashes or dust generation. |
| Respiratory | Full-face respirator with appropriate cartridge | Required when engineering controls cannot guarantee exposure levels below the permissible limit, or during emergency situations. |
Operational Plan: Handling and Storage Protocols
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated and clearly marked area for cyanide work should be established.
Key Handling Procedures:
-
Never work alone: Always have a second person aware of the procedure and emergency protocols.
-
Avoid dust and vapor generation: Handle the solid compound carefully.
-
Incompatible materials: Keep away from acids, strong oxidizing agents, and water, as these can cause hazardous reactions.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep in a tightly sealed, clearly labeled container.
-
Store separately from incompatible materials, especially acids.
Emergency Response and First Aid
In the event of exposure, immediate and decisive action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill and Waste Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Small spills (in a fume hood):
-
Cover the spill with an absorbent material.
-
Decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Large spills or spills outside a fume hood:
-
Evacuate the area immediately.
-
Alert others and contact the appropriate emergency response team.
-
Waste Disposal:
-
All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Store solid and liquid waste in separate, dedicated, and clearly labeled containers.
-
Arrange for disposal through a certified hazardous waste management service.[5][6]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal, including emergency responses.
References
- 1. This compound | C12H7NO | CID 602423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14271-86-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. monash.edu [monash.edu]
- 4. npis.org [npis.org]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uvic.ca [uvic.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
